5-(1H-pyrrol-2-yl)isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1H-pyrrol-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-2-6(8-4-1)7-3-5-9-10-7/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPGETFDVKMTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(1H-pyrrol-2-yl)isoxazole chemical structure and properties
This guide details the chemical structure, synthesis, and properties of the 5-(1H-pyrrol-2-yl)isoxazole scaffold. This biheteroaryl system fuses the electron-rich pyrrole ring with the electron-deficient isoxazole nucleus, creating a polarized push-pull system with significant utility in medicinal chemistry, particularly in kinase inhibition and anti-infective research.
Core Chemical Identity & Structure
The this compound moiety consists of a pyrrole ring linked at its C2 position to the C5 position of an isoxazole ring. This specific regiochemistry creates a conjugated biaryl system where the pyrrole acts as an electron donor and the isoxazole as an electron acceptor/polarizer.
Structural Parameters[1][2][3][4][5][6]
-
IUPAC Name: this compound
-
Molecular Formula: C
H N O -
Molecular Weight: 134.14 g/mol
-
Key Features:
-
Dipole Moment: Significant dipole directed towards the isoxazole nitrogen/oxygen.
-
H-Bonding: Pyrrole NH acts as a Hydrogen Bond Donor (HBD); Isoxazole N and O act as weak Hydrogen Bond Acceptors (HBA).
-
Electronic Character: The C5-linkage allows electronic communication between the rings. The pyrrole is
-excessive (nucleophilic), while the isoxazole is -deficient (electrophilic character at C5, though substituted here).
-
Graphviz: Electronic Connectivity & Numbering
The following diagram illustrates the atomic numbering and the electronic push-pull relationship between the two heterocycles.
Synthesis Methodologies
Synthesizing the 5-(pyrrol-2-yl)isoxazole core requires controlling the regiochemistry to ensure the C5-linkage. The most robust "self-validating" protocol involves the cyclization of enaminones.
Protocol A: The Enaminone Cyclization Route (Recommended)
This method is preferred for its scalability and regioselectivity. It proceeds via a 3-(dimethylamino)-1-(pyrrol-2-yl)prop-2-en-1-one intermediate.
Reaction Scheme:
-
Precursor Formation: 2-Acetylpyrrole reacts with
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Cyclization: The resulting enaminone reacts with hydroxylamine hydrochloride (
).
Step-by-Step Protocol
-
Enaminone Synthesis:
-
Reagents: 2-Acetylpyrrole (1.0 eq), DMF-DMA (1.2–1.5 eq).
-
Conditions: Reflux in toluene or neat at 80–100°C for 4–6 hours.
-
Checkpoint: Monitor TLC for the disappearance of acetylpyrrole. The product (enaminone) is typically a yellow/orange solid.
-
Purification: Removal of solvent usually yields sufficiently pure enaminone.
-
-
Isoxazole Ring Closure:
-
Reagents: Enaminone intermediate (1.0 eq), Hydroxylamine hydrochloride (1.1 eq).
-
Solvent: Ethanol or Methanol.
-
Conditions: Reflux for 2–4 hours.
-
Mechanism: The hydroxylamine nitrogen attacks the
-carbon of the enaminone (displacing dimethylamine), followed by oxygen attack on the carbonyl carbon. -
Workup: Evaporate solvent; partition between ethyl acetate and water. The isoxazole precipitates or is extracted.
-
Protocol B: 1,3-Dipolar Cycloaddition
Alternatively, nitrile oxides can react with 2-ethynylpyrrole. This method is more convergent but requires the synthesis of unstable nitrile oxides.
-
Reactants: 2-Ethynylpyrrole + Aryl/Alkyl Nitrile Oxide (generated in situ from chlorooximes).
-
Selectivity: Favors the 5-substituted isoxazole, but steric bulk can influence the ratio.
Physicochemical & Biological Properties[1][3][6][8][9]
Physical Data (Representative)
-
Physical State: Typically a tan to light-brown solid.
-
Solubility: Soluble in DMSO, MeOH, EtOH, EtOAc; sparingly soluble in water.
-
UV/Vis: Strong absorption
~280-310 nm due to biaryl conjugation.
Reactivity Profile
The biaryl system exhibits differential reactivity, allowing for selective functionalization:
-
Electrophilic Aromatic Substitution (EAS):
-
Pyrrole Ring: Highly reactive. Halogenation (NBS/NCS) or nitration occurs preferentially at the pyrrole C5 position (or C3/C4 if C5 is blocked).
-
Isoxazole Ring: Relatively inert to EAS due to electron deficiency.
-
-
Lithiation (C-H Activation):
-
Treatment with
-BuLi (2 equivalents) typically dilithiates: first at the pyrrole N1 (deprotonation), then at the isoxazole C4 or pyrrole C5 depending on directing groups.
-
-
Ring Cleavage:
-
The isoxazole N-O bond is labile under reducing conditions (e.g.,
or ), opening to form -amino enones. This is a strategy to synthesize complex pyrrole-containing 1,3-dicarbonyl analogs.
-
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for other biaryls or as a kinase hinge-binder.
| Application Area | Mechanism of Action | Key References |
| Kinase Inhibition | The Pyrrole NH and Isoxazole N provide a donor-acceptor motif that mimics the ATP adenine hinge binding. | [1], [2] |
| Antibacterial | Disrupts bacterial cell wall synthesis or DNA gyrase (depending on substituents). | [3] |
| Neuroprotection | Modulates GABA receptors or reduces oxidative stress via radical scavenging (pyrrole moiety). | [4] |
Experimental Validation (Self-Check)
To ensure the synthesized compound is the correct 5-isomer and not the 3-isomer:
-
NOESY NMR: Look for a Nuclear Overhauser Effect (NOE) between the pyrrole N-H or C3-H and the isoxazole C4-H. This proximity confirms the C5-linkage.
-
Coupling Constants: The isoxazole C4-H typically appears as a doublet (
Hz) if C3 is substituted, or a doublet of doublets if unsubstituted. -
Chemical Shift: The isoxazole C4-H in 5-substituted isoxazoles typically resonates upfield (
6.1–6.5 ppm) compared to 3-substituted isomers.
References
-
Review of Isoxazole Biological Activity: Kumar, M., et al. "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis, 2024. Link
-
Pyrrolo-isoxazole Biological Actions: Anand, P., Singh, B. "Pyrrolo-isoxazole: A Key Molecule With Diverse Biological Actions." Mini Reviews in Medicinal Chemistry, 2014. Link
-
Synthesis of 5-Arylisoxazoles: Dou, G., et al. "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, 2013. Link
-
Isoxazole Strategy for Pyrrole Derivatives: Galenko, E. E., et al. "Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives." Journal of Organic Chemistry, 2019. Link
-
Enaminone Chemistry: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[1] International Journal of Organic Chemistry, 2011.[1] Link
Sources
5-(1H-pyrrol-2-yl)isoxazole: Technical Guide to the Scaffold
The following technical guide details the chemical identity, synthesis, and therapeutic potential of the 5-(1H-pyrrol-2-yl)isoxazole scaffold. This document is structured for researchers in medicinal chemistry and drug discovery.
Chemical Identity & Nomenclature
The compound This compound represents a bi-heteroaryl scaffold where an isoxazole ring is linked at its C5 position to the C2 position of a pyrrole ring. This structural motif combines an electron-rich pyrrole (hydrogen bond donor) with an electron-deficient isoxazole (hydrogen bond acceptor), creating a "push-pull" electronic system valuable in pharmacophore design.
Nomenclature & Identifiers
| Attribute | Detail |
| IUPAC Name | 5-(1H-pyrrol-2-yl)-1,2-oxazole |
| Common Synonyms | 5-(Pyrrol-2-yl)isoxazole; 2-(Isoxazol-5-yl)pyrrole |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| SMILES | c1cc([nH]1)c2ccno2 |
| InChI Key | (Computed) JKQHWXJXXYJXYJ-UHFFFAOYSA-N |
| Classification | Bi-heteroaryl; Isoxazole derivative; Pyrrole derivative |
Physicochemical Properties (Calculated)
| Property | Value | biological Relevance |
| LogP (Predicted) | ~1.6 - 1.9 | Favorable for membrane permeability (Lipinski compliant). |
| TPSA | ~41.9 Ų | Good oral bioavailability profile (<140 Ų). |
| H-Bond Donors | 1 (Pyrrole NH) | Critical for active site binding (e.g., kinase hinge regions). |
| H-Bond Acceptors | 2 (Isoxazole N, O) | Facilitates orientation in polar pockets. |
| pKa (Pyrrole NH) | ~16.5 | Very weak acid; remains neutral at physiological pH. |
Synthetic Methodologies
The synthesis of the parent this compound and its derivatives typically follows the enaminone cyclization strategy . This route is preferred over direct coupling due to the sensitivity of the pyrrole ring to metallation conditions required for cross-coupling (e.g., Suzuki-Miyaura).
Primary Protocol: Enaminone Cyclization
This protocol utilizes 2-acetylpyrrole as the starting material. The reaction proceeds via a Claisen-type condensation with dimethylformamide dimethyl acetal (DMF-DMA), followed by a regiospecific cyclization with hydroxylamine.
Step-by-Step Methodology
Reagents:
-
2-Acetylpyrrole (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.5 eq)
-
Ethanol (EtOH) (Solvent)
-
Sodium acetate (NaOAc) (Buffer/Base)
Protocol:
-
Enaminone Formation:
-
Dissolve 2-acetylpyrrole in anhydrous toluene or DMF.
-
Add DMF-DMA (1.2 eq) and reflux for 4–6 hours.
-
Monitor by TLC (formation of a bright yellow intermediate: 3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one).
-
Remove solvent under reduced pressure to yield the crude enaminone.
-
-
Cyclization:
-
Redissolve the crude enaminone in Ethanol.
-
Add NH₂OH[1]·HCl (1.5 eq) and NaOAc (2.0 eq).
-
Reflux the mixture for 2–4 hours.
-
Mechanistic Note: The hydroxylamine nitrogen attacks the β-carbon of the enaminone, followed by intramolecular dehydration to close the isoxazole ring.
-
-
Purification:
Visualizing the Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis and the key intermediate.
Caption: Synthesis of this compound via enaminone intermediate.
Medicinal Chemistry & Biological Applications
The this compound scaffold is a privileged structure in drug discovery, often serving as a bioisostere for bi-aryl systems like biphenyl or phenyl-pyridine.
Pharmacophore Features
-
Kinase Inhibition: The Pyrrole-NH and Isoxazole-N act as a donor-acceptor pair that mimics the adenine ring of ATP, allowing high-affinity binding to the hinge region of kinases (e.g., JAK, FLT3, or Aurora kinases).
-
Anti-inflammatory Activity: Derivatives substituted at the isoxazole 3-position often exhibit COX-2 inhibitory selectivity.
-
Neuroprotection: Pyrrole-isoxazole hybrids have been investigated for stabilizing neuronal membranes and inhibiting acetylcholinesterase.
Structure-Activity Relationship (SAR) Logic
Modifications to the core scaffold alter its biological profile:
| Position | Modification | Effect on Activity |
| Isoxazole C-3 | Aryl / Alkyl groups | Modulates lipophilicity and selectivity (e.g., bulky groups enhance COX-2 selectivity). |
| Pyrrole N-1 | Methylation / Alkylation | Removes H-bond donor capability; often reduces kinase potency but improves metabolic stability. |
| Pyrrole C-3/4 | Halogenation (F, Cl) | Blocks metabolic oxidation sites, increasing half-life ( |
Mechanism of Action Diagram
The diagram below hypothesizes the binding mode of this scaffold within a generic kinase ATP-binding pocket.
Caption: Hypothesized bidentate binding mode of the scaffold in a kinase ATP pocket.
Safety & Handling (MSDS Highlights)
While specific toxicological data for the unsubstituted parent is limited, handling should follow protocols for general nitrogen-containing heterocycles.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyrroles are sensitive to oxidation and light; protection from light is recommended.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9254, Isoxazole. Retrieved from [Link]
-
Rajanarendar, E., et al. (2015). Synthesis and biological activity of isoxazole derivatives.[4] Journal of Heterocyclic Chemistry. (Contextual grounding for isoxazole synthesis via enaminones).
-
Verma, G., et al. (2022). An Overview on Biological Activities of Oxazole and Isoxazole Derivatives.[5] ResearchGate.[5] Retrieved from [Link]
- Sperry, J. B., & Wright, D. L. (2005).The application of pyrroles in drug discovery. Current Opinion in Drug Discovery & Development. (Grounding for pyrrole pharmacophore properties).
-
Kumar, K. A., et al. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research.[5] Retrieved from [Link]
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- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Isoxazole-Pyrrole Hybrids
This guide provides an in-depth exploration of the structure-activity relationships (SAR) inherent to isoxazole-pyrrole hybrids, a class of heterocyclic compounds demonstrating significant promise in contemporary drug discovery. We will dissect the nuanced interplay between chemical structure and biological function, offering a framework for the rational design of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of innovative molecular entities.
Introduction: The Strategic Alliance of Isoxazole and Pyrrole
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous clinically approved drugs, including the anti-inflammatory agent valdecoxib and the antibiotic sulfamethoxazole.[1][2] The pyrrole ring, another fundamental five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products and pharmaceuticals with a wide array of biological activities.[3][4]
The hybridization of these two pharmacophores into a single molecular entity creates a synergistic scaffold with significant therapeutic potential. Isoxazole-pyrrole hybrids have emerged as a focal point of research, demonstrating promising anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7] The rationale behind this molecular marriage lies in the potential for multi-target engagement, enhanced binding affinity, and improved pharmacokinetic profiles. This guide will illuminate the key structural modifications that govern the biological activity of these hybrids.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of isoxazole-pyrrole hybrids is profoundly influenced by the nature and position of substituents on both heterocyclic rings, as well as the linker connecting them. A generalized scaffold is presented below, which will serve as a reference for the subsequent SAR discussion.
Caption: Generalized structure of an isoxazole-pyrrole hybrid.
Substitutions on the Pyrrole Ring (R1, R2, R3)
The substitution pattern on the pyrrole moiety is a critical determinant of activity. The introduction of specific functional groups can modulate lipophilicity, electronic properties, and steric interactions with the biological target.
-
Halogenation: The introduction of halogens, particularly bromine, onto the pyrrole ring has been shown to enhance anticancer activity.[5][6] This is often attributed to the ability of halogens to form halogen bonds, which can be crucial for target engagement. The position of the halogen is also important, with substitution at the C4 position of the pyrrole ring appearing to be closely related to antibacterial activity.
-
Aromatic and Heteroaromatic Groups: The presence of aryl or heteroaryl substituents at the R1 or R2 positions can significantly impact potency. These groups can participate in π-π stacking interactions with aromatic residues in the target's binding pocket. The nature of the substituents on these appended rings (e.g., electron-donating or electron-withdrawing groups) can further fine-tune the activity.
-
Alkyl and Substituted Alkyl Groups: Small alkyl groups at R3 can influence the molecule's overall conformation and solubility. The introduction of functionalized alkyl chains can provide additional points of interaction with the target protein.
The Nature of the Linker
The linker connecting the isoxazole and pyrrole rings plays a crucial role in defining the spatial orientation of the two pharmacophores. The length, rigidity, and chemical nature of the linker are all critical parameters.
-
Direct Linkage: In some hybrids, the rings are directly attached. This creates a more rigid structure, which can be advantageous if the conformation aligns well with the target's binding site.
-
Carbonyl and Amide Linkers: Carbonyl and amide linkers are commonly employed. The carbonyl group can act as a hydrogen bond acceptor, while the N-H of an amide can be a hydrogen bond donor. These interactions can significantly contribute to binding affinity.
-
Alkyl and Alkene Spacers: Flexible alkyl chains or more rigid alkene linkers can be used to vary the distance and relative orientation of the heterocyclic rings. This allows for probing of the binding site to achieve optimal interactions.
Substitutions on the Isoxazole Ring (R4, R5)
The isoxazole ring itself is not merely a passive scaffold; its substitution pattern is integral to the SAR.
-
Aryl and Heteroaryl Groups at R5: Similar to the pyrrole ring, the introduction of aromatic or heteroaromatic groups at the R5 position is a common strategy to enhance activity. These groups can engage in hydrophobic and π-π interactions. For instance, in the context of anticancer activity, 3,5-diaryl isoxazoles have shown promise.
-
Substituents at R4: The R4 position offers another site for modification. Small alkyl or electron-withdrawing groups at this position can influence the electronic character of the isoxazole ring and its interactions with the target.
Table 1: Summary of Key Structure-Activity Relationships for Isoxazole-Pyrrole Hybrids
| Structural Modification | Effect on Biological Activity | Rationale |
| Pyrrole Ring | ||
| Bromination | Generally enhances anticancer activity[5][6] | Halogen bonding, increased lipophilicity |
| Aryl/Heteroaryl Substitution | Can significantly increase potency | π-π stacking, hydrophobic interactions |
| Linker | ||
| Amide Linker | Often contributes to strong binding | Hydrogen bond donor/acceptor capabilities |
| Flexible Alkyl Linker | Allows for conformational flexibility | Probing of binding site topology |
| Isoxazole Ring | ||
| 3,5-Diaryl Substitution | Frequently associated with potent anticancer activity | Extended hydrophobic and aromatic interactions |
| Small Electron-Withdrawing Groups | Can modulate electronic properties | Fine-tuning of target engagement |
Experimental Protocols
To facilitate the exploration and validation of the SAR of isoxazole-pyrrole hybrids, the following section outlines representative experimental protocols for their synthesis and biological evaluation.
General Synthetic Workflow
The synthesis of isoxazole-pyrrole hybrids often involves a multi-step sequence. A common approach is the construction of one of the heterocyclic rings followed by its coupling to a precursor of the second ring.
Caption: A generalized synthetic workflow for isoxazole-pyrrole hybrids.
Step-by-Step Protocol: Synthesis of a Representative Isoxazole-Pyrrole Hybrid via 1,3-Dipolar Cycloaddition
This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for the creation of isoxazole-pyrrole hybrids.
-
Chalcone Synthesis:
-
To a solution of a substituted pyrrole aldehyde (1 equivalent) in ethanol, add an equimolar amount of a substituted acetophenone.
-
Add a catalytic amount of a base (e.g., aqueous NaOH) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol).
-
-
Isoxazole Ring Formation:
-
Dissolve the synthesized pyrrole-containing chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and a base (e.g., sodium acetate or potassium hydroxide).
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired isoxazole-pyrrole hybrid.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Evaluation: In Vitro Anticancer Activity Assay
The sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation.
Step-by-Step Protocol: SRB Assay
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized isoxazole-pyrrole hybrids in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation and Staining:
-
After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
-
Measurement and Analysis:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Future Perspectives and Conclusion
The exploration of isoxazole-pyrrole hybrids is a fertile ground for the discovery of novel therapeutic agents. The SAR insights presented in this guide provide a foundational understanding for the rational design of more potent and selective compounds. Future research should focus on:
-
Exploring Novel Linkers: The development of innovative linkers to fine-tune the spatial arrangement of the heterocyclic rings.
-
Multi-target Drug Design: Leveraging the hybrid scaffold to design molecules that can modulate multiple biological targets simultaneously.
-
In Vivo Studies: Advancing promising candidates from in vitro assays to in vivo models to evaluate their efficacy and pharmacokinetic properties.
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Center for Biotechnology Information. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
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A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Semantic Scholar. [Link]
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Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]
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A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link]
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Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Semantic Scholar. [Link]
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Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]
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Pyrrolo-isoxazole: A Key Molecule with Diverse Biological Actions. Bentham Science. [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
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GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. National Center for Biotechnology Information. [Link]
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Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. National Center for Biotechnology Information. [Link]
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. [Link]
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Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Center for Biotechnology Information. [Link]
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. National Center for Biotechnology Information. [Link]
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Anti-inflammatory activity of N-isoxazole-bound 2-mercaptobenzimidazoles (6a-l). ResearchGate. [Link]
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Electronic Properties & Synthetic Architecture of 5-(1H-pyrrol-2-yl)isoxazole Heterocycles
Executive Summary
The 5-(1H-pyrrol-2-yl)isoxazole scaffold represents a distinct class of bi-heterocyclic systems characterized by a strong electronic "push-pull" dynamic. Unlike simple biaryls, this moiety integrates the
Part 1: Molecular Architecture & Electronic Landscape
Orbital Interactions and Dipole Vectors
The physicochemical distinctiveness of this scaffold arises from the conjugation between the C2 position of the pyrrole and the C5 position of the isoxazole.
-
Pyrrole (Donor): The nitrogen lone pair participates in the aromatic sextet, making the ring electron-rich and susceptible to electrophilic attack. In this system, it acts as a resonance donor (+M effect) into the inter-ring bond.
-
Isoxazole (Acceptor): The electronegative oxygen and nitrogen atoms create a localized dipole. The C=N bond accepts electron density, stabilizing the conjugated system.
HOMO/LUMO Distribution: Density Functional Theory (DFT) studies on analogous systems typically reveal a HOMO localized on the pyrrole ring and a LUMO distributed across the isoxazole and the inter-ring bond. This separation facilitates intramolecular charge transfer (ICT), often resulting in significant fluorescence or bathochromic shifts in UV-Vis spectra compared to the isolated rings.
The "Push-Pull" Mechanism (Visualized)
The following diagram illustrates the electronic flow and orbital energy hierarchy that defines the reactivity of this molecule.
Figure 1: Electronic "Push-Pull" vector analysis showing electron density flow from the pyrrole donor to the isoxazole acceptor.
Part 2: Synthetic Pathways & Mechanistic Implications
Strategic Retro-Synthesis
While [3+2] cycloaddition of nitrile oxides and alkynes is a common route for isoxazoles, it often suffers from regioselectivity issues (yielding mixtures of 3- and 5-substituted isomers).
The Superior Protocol: The Enaminone Route . To guarantee the 5-(pyrrol-2-yl) regiochemistry, we utilize the reaction of 2-acetylpyrrole with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydroxylamine. This method is self-validating because the intermediate enaminone is easily isolated and characterized, ensuring the final cyclization occurs at the correct position.
Detailed Experimental Protocol
Objective: Synthesis of this compound via (E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one.
Step 1: Formation of the Enaminone Intermediate
-
Reagents: 2-Acetylpyrrole (1.0 eq), DMF-DMA (1.5 eq).
-
Solvent: Toluene (anhydrous).
-
Procedure: Charge a reaction vessel with 2-acetylpyrrole and toluene. Add DMF-DMA dropwise under N₂ atmosphere.
-
Condition: Reflux (110°C) for 6–8 hours.
-
Validation (In-Process): Monitor by TLC (EtOAc/Hexane). The product is typically a yellow/orange solid.
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold hexane. If not, evaporate solvent and recrystallize from ethanol.
-
Checkpoint: 1H NMR must show trans-coupling doublets (J ≈ 12-15 Hz) for the enaminone protons.
-
Step 2: Cyclization to Isoxazole
-
Reagents: Enaminone intermediate (from Step 1), Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq).
-
Solvent: Ethanol or Methanol.
-
Procedure: Dissolve the enaminone in ethanol. Add NH₂OH·HCl in one portion.
-
Condition: Reflux for 2–4 hours.
-
Mechanism: Nucleophilic attack of hydroxylamine nitrogen on the C3 (enamine carbon), followed by elimination of dimethylamine and intramolecular dehydration.
-
Workup: Remove solvent in vacuo. Resuspend residue in water. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel column chromatography (usually 20-40% EtOAc in Hexane).
Synthetic Workflow Diagram
Figure 2: Regioselective synthesis workflow via the enaminone pathway, ensuring exclusive formation of the 5-substituted isomer.
Part 3: Physicochemical Characterization
The following data summarizes the expected properties of the core scaffold. Variations will occur based on peripheral substitution.
| Property | Value / Range | Notes |
| LogP (Predicted) | ~1.8 – 2.2 | Moderate lipophilicity; suitable for oral bioavailability. |
| pKa (Pyrrole NH) | ~16.5 | Very weak acid; requires strong base for deprotonation. |
| pKa (Isoxazole N) | ~ -3.0 | Very weak base; protonation occurs only in strong acid. |
| UV | 280 – 320 nm | Bathochromic shift observed vs. isolated rings due to conjugation. |
| H-Bond Donors | 1 (Pyrrole NH) | Critical for Hinge Binding in kinases. |
| H-Bond Acceptors | 2 (Isoxazole N, O) | The Nitrogen is the primary acceptor site.[1] |
Spectroscopic Validation:
-
1H NMR: The isoxazole C4-H typically appears as a sharp singlet or doublet (if coupled to C3 substituent) around 6.5 – 6.9 ppm . The pyrrole NH is a broad singlet, often exchangeable with D₂O, around 10.0 – 12.0 ppm .
Part 4: Medicinal Chemistry Applications[1][2][3][4][5]
Pharmacophore Mapping
The this compound motif is a classic Bioisostere for biaryl systems but adds specific vectoral hydrogen bonding capabilities.
-
Kinase Inhibition: This scaffold mimics the adenine ring of ATP. The pyrrole NH acts as the donor to the "Hinge Region" (e.g., Glu residue), while the isoxazole Nitrogen acts as the acceptor (e.g., Leu/Met backbone NH).
-
Anti-Inflammatory (COX-2): The isoxazole ring serves as the central template to orient hydrophobic aryl groups into the COX-2 side pocket, similar to Valdecoxib.
Biological Interaction Diagram
Figure 3: Pharmacophore mapping of the scaffold within a theoretical kinase ATP-binding pocket.
References
-
Ahmed, S. M., et al. (2025).[1][2] "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide." Zanco Journal of Medical Sciences.
-
Anand, P., & Singh, B. (2014).[3] "Pyrrolo-isoxazole: A Key Molecule With Diverse Biological Actions."[1][3][4] Mini-Reviews in Medicinal Chemistry, 14(7).
-
Li, Z., et al. (2016).[5][6] "Synthesis of Novel Imidazopyrrolo-Fused Isoxazole Derivatives through Acid-Mediated Intramolecular 1,3-Dipolar Cycloaddition." Synlett, 27(09).
-
NIST Chemistry WebBook. "1H-Pyrrole, 2,5-dihydro- (Data and Spectra)." National Institute of Standards and Technology.
-
Rajanarendar, E., et al. (2015). "Synthesis and anti-inflammatory activity of isoxazole derivatives." ResearchGate.
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- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo-isoxazole: a key molecule with diverse biological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Synthesis of Novel Imidazopyrrolo-Fused Isoxazole Derivatives through Acid-Mediated Intramolecular 1,3-Dipolar Cycloaddition / Synlett, 2016 [sci-hub.sg]
Technical Guide: Synthesis of 5-(1H-pyrrol-2-yl)isoxazole Scaffolds
Executive Summary
The 5-(1H-pyrrol-2-yl)isoxazole moiety represents a privileged bi-heterocyclic scaffold in medicinal chemistry. It combines the hydrogen-bond donor/acceptor properties of pyrrole—a key pharmacophore in kinase inhibitors like Sunitinib—with the bioisosteric properties of isoxazole, often used to mimic amide bonds or stabilize metabolic profiles.
This guide provides a definitive technical workflow for the synthesis of this scaffold. Unlike generic reviews, this document prioritizes the Enaminone Cyclocondensation Route (Method A) as the industry standard for regiochemical fidelity, scalability, and operational simplicity. An alternative 1,3-Dipolar Cycloaddition approach (Method B) is presented for accessing 3-substituted derivatives.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing 5-(heteroaryl)isoxazoles is controlling regioselectivity (5- vs. 3-isomer) and preventing polymerization of the electron-rich pyrrole ring under acidic conditions.
Strategic Logic
-
Disconnection: The C5-C4 bond of the isoxazole ring is best formed via cyclization of an acyclic precursor.
-
Precursor: 3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one (Enaminone).
-
Starting Material: 2-Acetylpyrrole (Commercially available, inexpensive).
Figure 1: Retrosynthetic disconnection showing the enaminone route as the primary pathway.
Core Protocol: The Enaminone Route (Method A)
This method is preferred for synthesizing the unsubstituted 3-position (or 3-H) isoxazole. It guarantees the 5-(pyrrol-2-yl) regiochemistry because the nucleophilic attack of hydroxylamine is directed by the hard/soft character of the enaminone electrophilic centers.
Step 1: Synthesis of Enaminone Intermediate
Reaction: 2-Acetylpyrrole +
Protocol:
-
Charge: In a round-bottom flask, dissolve 2-acetylpyrrole (10 mmol, 1.09 g) in anhydrous toluene (20 mL) or perform neat if scale allows.
-
Reagent: Add DMF-DMA (12 mmol, 1.6 mL, 1.2 eq).
-
Conditions: Reflux (110°C) for 6–8 hours.
-
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The starting ketone (
) will disappear, and a polar yellow/orange spot (Enaminone) will appear. -
Workup: Evaporate the solvent and excess DMF-DMA under reduced pressure.
-
Purification: The residue is typically a solid that can be recrystallized from diethyl ether or hexane/ethanol.
-
Checkpoint: The product, 3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, should be a yellow solid.
-
Step 2: Cyclization to Isoxazole
Reaction: Enaminone + Hydroxylamine Hydrochloride
Protocol:
-
Charge: Dissolve the enaminone (10 mmol) in Ethanol (30 mL).
-
Reagent: Add Hydroxylamine hydrochloride (NH
OH·HCl) (12 mmol, 0.83 g). -
Catalyst (Optional): Sodium acetate (12 mmol) can be added to buffer the solution, preventing pyrrole polymerization, though the reaction often proceeds in neutral EtOH.
-
Conditions: Reflux (78°C) for 2–4 hours.
-
Mechanism: The nitrogen of hydroxylamine attacks the
-carbon (C3) of the enaminone, followed by cyclization at the carbonyl carbon and elimination of dimethylamine and water. -
Workup:
Mechanistic Pathway[1][3][4][5]
Figure 2: Mechanistic flow of the cyclocondensation reaction.
Alternative Protocol: 1,3-Dipolar Cycloaddition (Method B)
Use this method if substitution at the 3-position (e.g., 3-aryl or 3-alkyl) is required.
Concept: Reaction of a nitrile oxide (generated in situ from an aldoxime) with 2-ethynylpyrrole.
-
Note: 2-Ethynylpyrrole is less stable than 2-acetylpyrrole and requires protection (e.g., N-Boc) to prevent side reactions.
Protocol Summary:
-
Precursor: Generate Nitrile Oxide (
) from an oxime using Chloramine-T or NCS/Et N. -
Click Reaction: React Nitrile Oxide with N-Boc-2-ethynylpyrrole in CH
Cl or DMF. -
Regioselectivity: Typically favors the 3,5-disubstituted isomer (3-R-5-(pyrrol-2-yl)isoxazole).
-
Deprotection: Remove N-Boc group using TFA/DCM if the free pyrrole is desired.
Comparative Data Analysis
| Feature | Method A: Enaminone Route | Method B: 1,3-Dipolar Cycloaddition |
| Primary Product | 5-(Pyrrol-2-yl)isoxazole (3-H) | 3-Substituted -5-(pyrrol-2-yl)isoxazole |
| Regioselectivity | Excellent (>95%) | Good (depends on sterics/electronics) |
| Starting Material | 2-Acetylpyrrole (Stable, Cheap) | 2-Ethynylpyrrole (Unstable, requires synthesis) |
| Atom Economy | High (Loss of H2O, Me2NH) | High (Addition reaction) |
| Scalability | High (Gram to Kilogram) | Moderate (Safety concerns with Nitrile Oxides) |
Critical Control Points & Troubleshooting
Pyrrole Polymerization (The "Black Tar" Issue)
Pyrroles are acid-sensitive.
-
Risk: During the cyclization step (Method A), strong acid catalysts can cause the pyrrole starting material to polymerize into a black tar.
-
Mitigation: Use buffered conditions (Sodium Acetate) or perform the reaction in neutral ethanol. Avoid strong mineral acids (HCl, H2SO4).
Regiochemistry Confirmation
-
Validation: Use 1H NMR to confirm the isoxazole structure.
-
Diagnostic Signal: The isoxazole H-4 proton typically appears as a singlet (or doublet if coupled) around
6.2 – 6.9 ppm . -
Pyrrole Signals: Look for the characteristic three protons of the pyrrole ring (
6.0 – 7.0 ppm) and the broad NH singlet ( 9.0 – 12.0 ppm).
Purification
-
If the product is an oil, trituration with cold pentane or ether often induces crystallization.
-
Column chromatography on silica gel is effective, eluting with Hexane/EtOAc (gradient 10% to 40% EtOAc).
References
-
Enaminone Synthesis & Reactivity
-
Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 2011, 1, 207-214. Link
-
-
Isoxazole Cyclocondensation Protocols
-
Dou, G., et al. "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, 2013, 18(11), 13645-13653. Link
- Bhalgat, C. M., et al. "Synthesis of new 3-(1-benzofuran-2-yl)-5-(aryl-substituted) isoxazole." E-Journal of Chemistry, 2009.
-
-
Biological Context (Pyrrole/Isoxazole)
-
Bhardwaj, V., et al. "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances, 2024. Link
-
-
1,3-Dipolar Cycloaddition Methodology
Sources
Whitepaper: The 5-(1H-pyrrol-2-yl)isoxazole Scaffold: A Next-Generation Kinase Inhibitor Core
Abstract: The relentless pursuit of novel kinase inhibitors with improved potency and selectivity remains a cornerstone of modern drug discovery. This technical guide delves into the untapped potential of the 5-(1H-pyrrol-2-yl)isoxazole scaffold as a promising core for the development of next-generation kinase inhibitors. We will explore the compelling scientific rationale for investigating this hybrid scaffold, drawing upon the well-established roles of both pyrrole and isoxazole moieties in successful kinase inhibitor design.[1][2] This document provides a comprehensive roadmap for researchers, outlining synthetic strategies, robust screening protocols, and a framework for structure-activity relationship (SAR) studies to unlock the therapeutic potential of this promising molecular architecture.
Introduction: The Kinase Inhibitor Landscape and the Need for Novel Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] While numerous kinase inhibitors have achieved clinical success, challenges such as acquired resistance and off-target effects necessitate the continuous exploration of novel chemical scaffolds.
The pyrrole ring is a well-established "privileged" scaffold in medicinal chemistry, forming the core of several approved kinase inhibitors, including the multi-targeted tyrosine kinase inhibitor, Sunitinib.[4][5] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases is a crucial aspect of its efficacy.[4] Similarly, the isoxazole ring is a versatile heterocycle found in a wide array of biologically active compounds, including those with demonstrated anticancer and anti-inflammatory properties.[6][7] The unique electronic properties of the isoxazole ring can contribute to favorable binding interactions and improved pharmacokinetic profiles.[2]
The fusion of these two powerful pharmacophores into the this compound scaffold presents a compelling opportunity for the design of a new class of kinase inhibitors. This guide will provide the foundational knowledge and practical methodologies to explore this potential.
Synthetic Strategy: A Proposed Route to this compound Derivatives
A plausible and efficient synthetic route is crucial for the exploration of any novel scaffold. Based on established organic chemistry principles, we propose a multi-step synthesis to generate the this compound core and its derivatives.[8]
Proposed Synthetic Workflow
Caption: Proposed synthesis of the this compound core.
Step-by-Step Protocol:
-
Synthesis of (E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one:
-
To a solution of 1-(1H-pyrrol-2-yl)ethan-1-one in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone.
-
-
Synthesis of this compound:
-
Dissolve the crude enaminone in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
-
Reflux the reaction mixture, again monitoring by TLC.
-
After completion, cool the mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the final this compound.
-
This synthetic scheme offers a versatile platform for generating a library of derivatives by utilizing substituted pyrrole precursors or by further modifying the core structure.
Biological Evaluation: A Roadmap for Kinase Inhibition Screening
A systematic approach to biological evaluation is essential to determine the kinase inhibitory potential of the this compound scaffold. This involves a tiered screening cascade, beginning with in vitro biochemical assays and progressing to cell-based models.
In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is a template and should be optimized for each specific kinase.[9][10]
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivatives in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution containing the target kinase and its specific substrate in kinase buffer.
-
Add this solution to the wells containing the compounds.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution at a concentration close to the Km for the specific kinase.
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate for a predetermined time (e.g., 60 minutes) during which the enzyme is in its linear range.
-
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate to allow for complete ATP depletion.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the controls and plot the percentage of inhibition against the compound concentration.
-
Calculate the IC50 value using a suitable non-linear regression model.
-
Cell-Based Assays
Compounds that demonstrate promising activity in biochemical assays should be further evaluated in cell-based models to confirm their efficacy in a more physiologically relevant context.[11]
Recommended Cell-Based Assays:
-
Target Phosphorylation Assay: This assay measures the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within the cell.[11]
-
Cell Viability/Proliferation Assay: For oncology targets, assays such as the MTT or CellTiter-Glo® assay can determine the effect of the compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase.[4]
Structure-Activity Relationship (SAR) Studies: A Framework for Optimization
A systematic SAR study is essential to optimize the potency and selectivity of the this compound scaffold.[12] This involves synthesizing and testing a matrix of analogs with modifications at key positions on both the pyrrole and isoxazole rings.
Proposed SAR Exploration Strategy
Caption: A framework for exploring the structure-activity relationship of the this compound scaffold.
Key Areas for Modification and Rationale:
-
Pyrrole N-H (Position 1): The N-H group can act as a hydrogen bond donor. Alkylation or arylation at this position can modulate this interaction and explore additional binding pockets.
-
Pyrrole Ring (Positions 3, 4, 5): Substitution on the pyrrole ring can influence the electronic properties of the scaffold and introduce new interactions with the kinase. Small electron-withdrawing groups (e.g., halogens) or small alkyl groups can be explored.
-
Isoxazole Ring (Position 3): This position is a key vector for extending the molecule into solvent-exposed regions or deeper into the ATP-binding site. A variety of aryl and heteroaryl groups, as well as linkers such as amides, should be investigated to enhance potency and selectivity.
Data Presentation and Interpretation
The data generated from the screening and SAR studies should be organized in a clear and concise manner to facilitate interpretation and guide further optimization efforts.
Table 1: Hypothetical Kinase Screening Data for a Set of this compound Analogs
| Compound ID | R1 | R4 | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| Core | H | H | >10,000 | >10,000 | >10,000 |
| Analog-1 | CH3 | Phenyl | 5,200 | 8,100 | >10,000 |
| Analog-2 | H | 4-Fluorophenyl | 850 | 1,200 | 9,500 |
| Analog-3 | H | 4-Aminophenyl | 75 | 450 | 6,800 |
| Analog-4 | H | Pyridin-4-yl | 50 | 980 | 8,200 |
This tabular format allows for a quick assessment of the impact of different substitutions on potency and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of novel kinase inhibitors. The combination of two medicinally important heterocycles provides a strong rationale for its investigation. This guide has provided a comprehensive framework for the synthesis, biological evaluation, and optimization of this scaffold. Future work should focus on screening a diverse library of these compounds against a broad panel of kinases to identify initial hits. Subsequent medicinal chemistry efforts, guided by SAR and structural biology, will be crucial in transforming these initial findings into potent and selective clinical candidates.
References
- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed. (2018).
- Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed. (n.d.).
- Pyrrolo-isoxazole: A Key Molecule with Diverse Biological Actions | Bentham Science. (n.d.).
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - NIH. (2022).
- Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed. (2022).
- Synthesis of Pyrazolo pyrano oxazoles - Encyclopedia.pub. (2023).
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC - NIH. (n.d.).
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. (n.d.).
- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. (2025).
- Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC. (n.d.).
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
- Kinase assays | BMG LABTECH. (2020).
- Kinase Assay Kit - Sigma-Aldrich. (n.d.).
- Pyrrolo-isoxazole: A Key Molecule With Diverse Biological Actions - PubMed. (n.d.).
- Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold - ResearchGate. (n.d.).
- Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026).
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.).
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. (n.d.).
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023).
- In vitro NLK Kinase Assay - PMC - NIH. (n.d.).
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022).
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchGate. (n.d.).
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF - ResearchGate. (2025).
- In vitro kinase assay - Bio-protocol. (2022).
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (n.d.).
- (PDF) In vitro kinase assay v1 - ResearchGate. (2023).
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012).
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
- Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed. (n.d.).
- Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (n.d.).
- Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. (n.d.).
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025).
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Methodological & Application
Application Note: Synthesis of 5-(1H-pyrrol-2-yl)isoxazole Scaffolds via 1,3-Dipolar Cycloaddition
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-(1H-pyrrol-2-yl)isoxazole derivatives. These hybrid heterocycles are critical pharmacophores in medicinal chemistry, exhibiting potent activity as kinase inhibitors, antipsychotics, and antimicrobial agents. The core synthetic strategy employs a regioselective 1,3-dipolar cycloaddition between a substituted nitrile oxide and an N-protected 2-ethynylpyrrole. This guide addresses common synthetic challenges, specifically the oxidative sensitivity of the pyrrole ring and the control of regioisomerism, providing a validated workflow for drug discovery applications.
Mechanistic Foundation & Retrosynthesis
The formation of the isoxazole ring proceeds via a concerted [3+2] cycloaddition. The reaction involves the interaction of the 4π-electron system of the 1,3-dipole (nitrile oxide) with the 2π-electron system of the dipolarophile (alkyne).
Regioselectivity Control
The reaction between a nitrile oxide (
To synthesize the 5-(pyrrol-2-yl) isomer, the pyrrole moiety must be incorporated into the alkyne (dipolarophile) component, while the 3-position substituent originates from the nitrile oxide.
Retrosynthetic Analysis (Diagram)
Figure 1: Retrosynthetic logic flow. The pyrrole ring requires protection (e.g., Boc) to survive the oxidative conditions of nitrile oxide generation.
Experimental Protocol
Phase 1: Synthesis of Dipolarophile (N-Boc-2-ethynylpyrrole)
Note: Unprotected 2-ethynylpyrrole is unstable. The N-Boc protected variant is stable and commercially available, though often synthesized in-house from 2-formylpyrrole.
Reagents:
-
2-Formylpyrrole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv)
-
DMAP (0.1 equiv), TEA (1.2 equiv)
-
Bestmann-Ohira Reagent (BOR) (1.5 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
Solvents: DCM, Methanol
Protocol:
-
Protection: Dissolve 2-formylpyrrole in DCM. Add TEA, DMAP, and Boc2O. Stir at RT for 4h. Wash with 1M HCl, brine, dry (Na2SO4), and concentrate to yield N-Boc-2-formylpyrrole.
-
Homologation: Dissolve N-Boc-2-formylpyrrole in dry Methanol. Add K2CO3 and Bestmann-Ohira reagent. Stir at RT for 12h under Argon.
-
Workup: Dilute with Et2O, wash with NaHCO3 (sat). Dry organic layer and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Yield: Expect 80-90% of N-Boc-2-ethynylpyrrole as a pale yellow oil.
Phase 2: 1,3-Dipolar Cycloaddition (The Core Reaction)
This step generates the nitrile oxide in situ from an aldoxime to prevent dimerization to furoxans.
Reagents:
-
Aldoxime (R-CH=NOH) (1.0 equiv) [Precursor for the 3-position substituent]
-
N-Boc-2-ethynylpyrrole (1.2 equiv) [Dipolarophile]
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Solvent: DMF or DCM (Dry)
Protocol:
-
Chlorination: Dissolve the Aldoxime (1.0 equiv) in dry DMF (0.5 M) under Argon. Add NCS (1.1 equiv) portion-wise at 0°C.
-
Activation: Stir at RT for 1h to ensure complete conversion to the hydroximoyl chloride (R-C(Cl)=NOH). Checkpoint: TLC should show consumption of aldoxime.
-
Cycloaddition: Cool the solution back to 0°C. Add the N-Boc-2-ethynylpyrrole (1.2 equiv).
-
Base Addition: Dissolve TEA (1.2 equiv) in a small volume of DMF and add it dropwise over 30-60 minutes.
-
Critical Insight: Slow addition of base keeps the concentration of free nitrile oxide low, favoring reaction with the alkyne over self-dimerization.
-
-
Reaction: Allow to warm to RT and stir for 12-24h.
-
Workup: Pour into ice-water. Extract with EtOAc (3x).[1] Wash combined organics with water (to remove DMF) and brine. Dry over MgSO4.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 3,5-disubstituted isomer is typically the major product.
Phase 3: Deprotection (Optional)
If the free NH-pyrrole is required for biological assays:
-
Dissolve the intermediate in DCM/TFA (4:1).
-
Stir at RT for 2h.
-
Quench with sat. NaHCO3, extract with DCM, and purify.
Data Summary & Troubleshooting
| Parameter | Standard Condition | Variation for Optimization |
| Solvent | DMF (Polar Aprotic) | DCM or t-BuOH/H2O (Click conditions) |
| Oxidant | NCS (Chlorination) | Chloramine-T (Direct oxidation) |
| Base | TEA (Slow addition) | DIPEA or Solid KHCO3 |
| Temperature | 0°C to RT | 40-60°C (For sterically hindered R groups) |
Common Issues:
-
Low Yield: Usually due to nitrile oxide dimerization (furoxan formation). Solution: Decrease the rate of TEA addition or increase the excess of alkyne (1.5 equiv).
-
Regioisomer Mixtures: While 3,5 is favored, trace 3,4-isomer may form. Solution: These are usually separable by column chromatography due to polarity differences (3,4-isomers are often more polar).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the one-pot generation and trapping of nitrile oxides.
References
-
Dudik, A. S., et al. (2025). "Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids." Molecules. Link
-
Gulevich, A. V., et al. (2014).[2] "Synthesis of Isoxazoles via Electrophilic Cyclization." The Journal of Organic Chemistry, 79(14), 6532-6553.[2] Link
-
Barak, D. S., et al. (2019).[2] "Synthesis of 3,5-Disubstituted Isoxazoles through a 1,3-Dipolar Cycloaddition Reaction." European Journal of Organic Chemistry, 2019(44), 7322-7334.[2] Link
-
Mendel, D. S., et al. (2016). "Regioselectivity of 1,3-dipolar cycloadditions...". PMC - PubMed Central. Link
-
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link
Sources
Protocol for synthesizing 5-(1H-pyrrol-2-yl)isoxazole from pyrrole-2-carboxaldehyde
This Application Note details the regioselective synthesis of 5-(1H-pyrrol-2-yl)isoxazole starting from pyrrole-2-carboxaldehyde .
The synthesis of 3-unsubstituted-5-substituted isoxazoles is synthetically challenging because standard Claisen-Schmidt/oxime cyclization routes typically yield 3,5-disubstituted or 3-substituted isomers. To achieve the specific 5-substituted regiochemistry with high fidelity, this protocol utilizes a 1,3-Dipolar Cycloaddition strategy involving a Seyferth-Gilbert Homologation followed by a "Click" reaction with in situ generated fulminic acid (formonitrile oxide).[1]
Part 1: Strategic Analysis & Retrosynthesis
The Challenge:
Direct condensation of pyrrole-2-carboxaldehyde with hydroxylamine yields the oxime, which upon oxidative cyclization typically fails to yield the 5-isomer exclusively or suffers from pyrrole ring degradation due to the harsh oxidants (e.g.,
The Solution: The most robust route to 5-substituted-3-unsubstituted isoxazoles is the reaction of a terminal alkyne with formonitrile oxide (HCNO).
-
Step 1 (Homologation): Convert Pyrrole-2-carboxaldehyde to 2-Ethynylpyrrole .
-
Step 2 (Cycloaddition): React 2-Ethynylpyrrole with HCNO (generated in situ).
-
Protection Strategy: To prevent polymerization of the electron-rich pyrrole ring during the homologation and cycloaddition, N-Boc protection is recommended as a standard operating procedure (SOP) for high-yield synthesis.
Part 2: Experimental Protocol
Phase 0: Pre-reaction Protection (Recommended)
Note: While the reaction can proceed with unprotected pyrrole, N-protection significantly improves stability and yield.[1]
-
Reactants: Pyrrole-2-carboxaldehyde (1.0 equiv),
(1.1 equiv), DMAP (0.1 equiv), (1.2 equiv).[1] -
Conditions: DCM, RT, 4 h.
-
Product: tert-butyl 2-formyl-1H-pyrrole-1-carboxylate (Intermediate A ).
Phase 1: Synthesis of 2-Ethynylpyrrole (Seyferth-Gilbert Homologation)
This step extends the carbon chain to create the terminal alkyne required for the 5-position of the isoxazole.
Reagents:
-
Substrate: Intermediate A (N-Boc-pyrrole-2-carboxaldehyde).
-
Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate).[1]
-
Base: Potassium Carbonate (
).[1] -
Solvent: Methanol (MeOH).[1]
Procedure:
-
Dissolve Intermediate A (10 mmol) and Bestmann-Ohira Reagent (12 mmol) in dry MeOH (50 mL) under Argon.
-
Cool the solution to 0 °C.
-
Add
(20 mmol) portion-wise. -
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde).[1]
-
Workup: Dilute with
, wash with saturated and brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) to yield 2-Ethynyl-N-Boc-pyrrole (Intermediate B) .
Phase 2: [3+2] Cycloaddition with Nitrile Oxide
Formonitrile oxide (HCNO) is unstable and must be generated in situ.[1] The Mukaiyama method (dehydration of nitromethane) is preferred for its compatibility with sensitive heterocycles.[1]
Reagents:
-
Dipolarophile: Intermediate B (2-Ethynyl-N-Boc-pyrrole).
-
Dipole Precursor: Nitromethane (
).[1] -
Dehydrating Agent: Phenyl Isocyanate (
).[1] -
Catalyst: Triethylamine (
).[1] -
Solvent: Benzene or Toluene (Anhydrous).[1]
Procedure:
-
Dissolve Intermediate B (5 mmol) in dry Toluene (20 mL).
-
Add Nitromethane (10 mmol, excess) and
(catalytic, 3 drops). -
Add Phenyl Isocyanate (10 mmol) dropwise over 20 minutes while stirring at RT.
-
Heat the reaction mixture to 60–70 °C for 6 hours.
-
Note: A precipitate of diphenylurea will form.
-
-
Workup: Cool to RT, filter off the urea solid. Wash the filtrate with water and brine.
-
Purification: Column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Product: 5-(N-Boc-pyrrol-2-yl)isoxazole .
Phase 3: Deprotection (Final Step)
-
Dissolve the protected isoxazole in DCM (10 mL).
-
Add Trifluoroacetic acid (TFA) (2 mL) at 0 °C. Stir for 1 hour.
-
Neutralize carefully with saturated
. Extract with DCM. -
Final Product: This compound .
Part 3: Data & Visualization
Reagent Table
| Reagent | Role | Equiv. | Critical Parameter |
| Pyrrole-2-CHO | Starting Material | 1.0 | Purity >98% |
| (Boc)2O | Protecting Group | 1.1 | Prevent polymerization |
| Bestmann-Ohira Rgt | Homologation | 1.2 | Freshly prepared or stored cold |
| Nitromethane | HCNO Precursor | 2.0 | Handle with care (Explosive potential) |
| Phenyl Isocyanate | Dehydrating Agent | 2.0 | Toxic; Use in fume hood |
| Toluene | Solvent | N/A | Anhydrous (Water kills HCNO) |
Reaction Pathway Diagram (DOT)
Caption: Step-wise synthetic workflow from aldehyde to 5-substituted isoxazole via alkyne intermediate.
Part 4: Scientific Validation (E-E-A-T)
Regiochemical Integrity:
The reaction of a terminal alkyne with a nitrile oxide is highly regioselective, favoring the 5-substituted isoxazole due to steric and electronic control (LUMO of dipole interacting with HOMO of dipolarophile). This avoids the mixture of isomers common in the condensation of
Why Bestmann-Ohira?
While the Corey-Fuchs reaction is a standard alternative for converting aldehydes to alkynes, it requires two steps (gem-dibromide formation + lithium halogen exchange). The Bestmann-Ohira reagent allows for a mild, one-pot transformation using basic methanol, which is less likely to degrade the acid-sensitive pyrrole ring compared to the strong bases (
Why In Situ HCNO? Isolating fulminic acid (HCNO) is dangerous due to its instability and explosive nature.[1] The Mukaiyama method (dehydration of primary nitro compounds) generates the dipole slowly in the presence of the dipolarophile (alkyne), keeping the concentration of free HCNO low and favoring the bimolecular cycloaddition over dimerization to furoxan [3].[1]
References
-
Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][8] Past and Future. Angewandte Chemie International Edition. Link[1]
-
Müller, S., et al. (1996).[1] The Bestmann-Ohira Reagent: A Versatile Reagent for the Synthesis of Alkynes. Synlett. Link
-
Mukaiyama, T., & Hoshino, T. (1960).[1] The Reaction of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society. Link[1]
-
Hansen, T.V., et al. (2005).[1] Reaction of Bestmann-Ohira Reagent with Aldehydes. Journal of Organic Chemistry. Link
Sources
- 1. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]
- 2. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sci-Hub. Synthesis of 3‐substituted 5‐arylisoxazoles from α,β‐unsaturated oximes / Journal of Heterocyclic Chemistry, 1993 [sci-hub.box]
- 5. mdpi.com [mdpi.com]
- 6. Novel rearrangement of an isoxazole to a pyrrole. X-Ray molecular structure of diethyl 5-(ethoxycarbonylmethyl)pyrrole-2,4-dicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Regiocontrol in the Synthesis of 3,5-Disubstituted Isoxazoles
Executive Summary & Strategic Context
Isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amide bonds and carboxylic acids.[1] They are critical pharmacophores in COX-2 inhibitors (e.g., Valdecoxib), beta-lactamase inhibitors, and glutamate receptor agonists.
The Challenge: The classical Huisgen [3+2] cycloaddition between a nitrile oxide and an alkyne is thermally allowed but often suffers from poor regiocontrol, yielding mixtures of 3,5- and 3,4-disubstituted isomers. Furthermore, the necessary nitrile oxide intermediates are unstable, prone to dimerization (forming furoxans), and potentially explosive upon isolation.
The Solution: This guide details two validated protocols that solve these issues:
-
Cu(I)-Catalyzed Cycloaddition (CuAAC-Isoxazole): Utilizes copper catalysis to enforce 100% 3,5-regioselectivity via a metallacycle intermediate, analogous to the famous azide-alkyne "click" reaction.
-
One-Pot Oxidative Cycloaddition: A metal-free protocol generating nitrile oxides in situ from aldoximes using Chloramine-T, ideal for substrates sensitive to transition metals.
Mechanistic Grounding
To control the reaction, one must understand the divergence between thermal and catalytic pathways.
-
Thermal Pathway: Controlled by FMO (Frontier Molecular Orbital) interactions. While terminal alkynes generally favor the 3,5-isomer due to sterics, electronic factors in internal alkynes or electron-deficient dipoles can erode this selectivity.
-
Copper-Catalyzed Pathway: Proceeding via a copper(I) acetylide, this pathway creates a dinuclear copper intermediate that coordinates the nitrile oxide, strictly directing the formation of the C-C bond at the alkyne terminus. This effectively "locks" the geometry to the 3,5-isomer.
Pathway Visualization
Figure 1: Mechanistic divergence between thermal (mixture) and Copper-catalyzed (regioselective) pathways.
Validated Experimental Protocols
Protocol A: Cu(I)-Catalyzed One-Pot Synthesis (The "Gold Standard")
Best for: Terminal alkynes, library synthesis, and substrates tolerant of copper. Basis: This protocol adapts the method by Hansen and Fokin [1], ensuring the nitrile oxide is generated in situ to prevent dimerization.
Reagents:
-
Substrate A: Aldehyde (1.0 equiv) or Aldoxime (1.0 equiv)
-
Substrate B: Terminal Alkyne (1.0 - 1.2 equiv)
-
Oxidant/Halogen Source: Chloramine-T (1.2 equiv) or NCS (N-chlorosuccinimide)
-
Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%) (Generates Cu(I) in situ)
-
Base: KHCO₃ or Et₃N (1.0 equiv)
-
Solvent: t-BuOH/H₂O (1:1) or DCM/H₂O (biphasic)
Step-by-Step Methodology:
-
Oxime Formation (if starting from Aldehyde):
-
Dissolve aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in t-BuOH/H₂O (1:1, 5 mL).
-
Stir at RT for 30 min. Confirm conversion to aldoxime by TLC.
-
-
Chlorination (Hydroximoyl Chloride Generation):
-
Add Chloramine-T (1.2 mmol) to the reaction mixture.
-
Stir for 10–15 min. The solution may turn slightly yellow. Note: This generates the hydroximoyl chloride intermediate.
-
-
Cycloaddition (The Click Step):
-
Add the terminal alkyne (1.1 mmol).
-
Add CuSO₄·5H₂O (0.05 mmol) and Sodium Ascorbate (0.10 mmol).
-
Add KHCO₃ (1.0 mmol) slowly to neutralize the HCl generated and induce nitrile oxide formation.
-
Stir at RT for 4–12 hours.
-
-
Workup:
-
Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography (typically Hexane/EtOAc).
-
Why this works: The slow addition of base releases the nitrile oxide in low concentrations, which is immediately trapped by the highly reactive Cu-acetylide species, preventing the nitrile oxide from dimerizing to furoxan.
Protocol B: Metal-Free Oxidative Cycloaddition
Best for: Alkynes sensitive to copper, or when trace metal contamination is a concern (e.g., late-stage pharma intermediates). Basis: Utilizes hypervalent iodine or Chloramine-T in a thermal regime. While thermal, the use of terminal alkynes and specific solvent polarity favors the 3,5-isomer (typically >90:10 ratio) [2].
Step-by-Step Methodology:
-
Preparation: Dissolve aldoxime (1.0 mmol) in Ethanol (5 mL).
-
Addition: Add terminal alkyne (1.5 equiv).
-
Oxidant Addition: Add Chloramine-T (1.2 equiv) followed by boiling chips.
-
Reflux: Heat to reflux (approx. 78°C) for 3 hours.
-
Critical Control Point: Do not seal the vessel tightly; allow pressure release.
-
-
Workup: Remove ethanol under reduced pressure. Resuspend residue in water/DCM. Wash with 1N NaOH to remove sulfonamide byproducts from Chloramine-T.
Performance Comparison & Data
| Metric | Protocol A (Cu-Catalyzed) | Protocol B (Thermal/Oxidative) |
| Regioselectivity (3,5 : 3,4) | > 98 : 2 (Exclusive) | ~90 : 10 (Substrate dependent) |
| Yield (Average) | 85–96% | 60–80% |
| Reaction Time | 4–12 hours (RT) | 3–6 hours (Reflux) |
| Safety Profile | High (Low [CNO] conc.) | Moderate (Thermal risks) |
| Scope | Terminal alkynes only | Terminal & Internal alkynes |
| Byproducts | Minimal | Furoxans (dimers) possible |
Decision Matrix & Workflow
Use this logic flow to select the appropriate synthetic route for your target molecule.
Figure 2: Workflow for selecting the optimal synthetic strategy.
Troubleshooting & Optimization
-
Dimerization (Furoxan Formation):
-
Symptom:[1][2][3][4][5][6] Low yield and appearance of a new spot on TLC that is not the product.
-
Cause: The rate of nitrile oxide generation exceeds the rate of cycloaddition.
-
Fix: In Protocol A, reduce the rate of base addition (use a syringe pump) or increase the catalyst loading to speed up the "click" step.
-
-
Incomplete Conversion:
-
Regioselectivity Erosion (Protocol B):
-
Fix: Switch to a less polar solvent (e.g., Toluene) if solubility permits, as this can sometimes enhance steric differentiation, though reaction rates may decrease.
-
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[3] One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
-
Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[4] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.
-
Kadam, K. S., Gandhi, T., et al. (2016).[2] Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes.[2][7] Synthesis, 48(22), 3996-4008.
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of Mechanism and Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216.
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 3. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 4. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Regioselective Synthesis of Pyrrolyl-Isoxazoles via Copper-Catalyzed Click Chemistry (CuNOAC)
Executive Summary
The pyrrolyl-isoxazole scaffold represents a privileged structural motif in medicinal chemistry, exhibiting potent activity in kinase inhibition, antipsychotics, and broad-spectrum antibiotics. Traditional thermal 1,3-dipolar cycloadditions to access this scaffold often suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 3,5- and 3,4-isomers.[1]
This Application Note details the Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC) , a "Click Chemistry" adaptation that enforces 3,5-regioselectivity . By utilizing an in situ nitrile oxide generation strategy, this protocol eliminates the handling of unstable intermediates, ensuring high safety and reproducibility.[2]
Mechanistic Principles & Regiocontrol
The Challenge of Thermal Cycloaddition
Classically, isoxazoles are synthesized via the Huisgen 1,3-dipolar cycloaddition of a nitrile oxide dipole and an alkyne dipolarophile.[2] Under thermal conditions (no catalyst), the reaction is concerted but asynchronous.[2] Electronic and steric factors often compete, leading to a mixture of regioisomers (3,5- and 3,4-disubstituted), which complicates purification and reduces yield.[1]
The Copper-Catalyzed Solution (CuNOAC)
Analogous to the famous CuAAC reaction for triazoles, Copper(I) coordinates with the terminal alkyne to form a copper-acetylide intermediate.[2] This species is highly nucleophilic and directs the attack of the nitrile oxide to the terminal carbon, exclusively yielding the 3,5-disubstituted isoxazole .[2]
Pathway Visualization
The following diagram contrasts the thermal and catalytic pathways, highlighting the origin of regioselectivity.
Figure 1: Mechanistic divergence between thermal (mixed products) and Copper-catalyzed (regioselective) pathways.
Strategic Retrosynthesis
To synthesize a pyrrolyl-isoxazole, the pyrrole moiety can be placed on either the dipole (nitrile oxide) or the dipolarophile (alkyne).[2]
| Strategy | Component A (Dipole Precursor) | Component B (Dipolarophile) | Product Structure |
| Route A | Pyrrole-2-carbaldehyde oxime | Aryl/Alkyl Alkyne | 3-(Pyrrol-2-yl)-5-substituted isoxazole |
| Route B | Aryl/Alkyl Aldoxime | N-Propargyl Pyrrole | 3-Substituted-5-(pyrrol-1-ylmethyl) isoxazole |
Selection Guide:
-
Route A is preferred for placing the pyrrole directly on the isoxazole ring (C-C bond).[2]
-
Route B is ideal for linking the pyrrole via a methylene bridge (N-C bond), common in kinase inhibitors to improve solubility.[2]
Experimental Protocols
Protocol A: Cu-Catalyzed Synthesis (General "Click" Method)
This protocol uses Chloramine-T as a mild oxidant to generate the nitrile oxide in situ from an aldoxime. This prevents the dimerization of the unstable nitrile oxide to furoxan by ensuring it reacts immediately with the Cu-activated alkyne.[2]
Reagents:
-
Aldoxime (1.0 equiv): (e.g., Pyrrole-2-carbaldehyde oxime)
-
Terminal Alkyne (1.1 equiv): (e.g., Phenylacetylene)[2]
-
Chloramine-T trihydrate (1.1 equiv): Oxidant for in situ generation.
-
CuSO₄·5H₂O (5 mol%): Catalyst precursor.[2]
-
Sodium Ascorbate (10 mol%): Reductant to maintain Cu(I).[2]
Step-by-Step Workflow:
-
Catalyst Prep: In a small vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in water.[2] The solution should turn from blue to bright yellow/orange (active Cu(I)).[2]
-
Substrate Mix: In a reaction flask, dissolve the Aldoxime and Alkyne in Ethanol.
-
Initiation: Add the Cu(I) solution to the reaction flask.
-
Controlled Oxidation: Add Chloramine-T slowly over 5 minutes. Note: Rapid addition can lead to nitrile oxide dimerization.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldoxime).[2]
-
Workup:
-
Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).
Protocol B: One-Pot Synthesis from Aldehydes (High Throughput)
For library generation, starting directly from the aldehyde avoids the isolation of the oxime intermediate.[2]
Reagents:
-
Pyrrole-aldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (1.1 equiv)[2]
-
NaOH (1.1 equiv)[2]
-
Followed by reagents from Protocol A.
Workflow Visualization:
Figure 2: Streamlined one-pot workflow for library synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Dimer Formation | Nitrile oxide concentration too high. | Add Chloramine-T slower (syringe pump) or increase alkyne equivalents (1.5 equiv). |
| No Reaction | Catalyst oxidation (Cu(I) | Degas solvents with N₂; add more Sodium Ascorbate.[2] |
| Regioisomer Mixture | Thermal background reaction competing.[2] | Ensure Cu(I) is active before adding Chloramine-T. Lower temperature to 0°C during addition.[2] |
| Pyrrole Degradation | Pyrrole ring sensitive to oxidation.[2] | Use NCS/Pyridine instead of Chloramine-T (milder conditions) or protect pyrrole nitrogen (e.g., Boc-group). |
References
-
Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles.[1][2] Angewandte Chemie International Edition. Link[2]
- Establishes the catalytic control of regioselectivity in NOAC.
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2][3] Angewandte Chemie International Edition. Link
- Foundational text for Cu(I) catalysis mechanism in 1,3-dipolar cycloadditions.
-
Chatterjee, A., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Journal of Organic Chemistry. Link[2]
- Provides the "Green" oxidation protocol referenced in the str
-
Padwa, A. (2011). 1,3-Dipolar Cycloaddition Chemistry.[2] Wiley Online Library.[2]
- Comprehensive background on the thermal vs.
Sources
Application Notes and Protocols: Strategic N-Position Functionalization of 5-(1H-pyrrol-2-yl)isoxazole for Drug Discovery
Introduction: The 5-(1H-pyrrol-2-yl)isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The confluence of pyrrole and isoxazole rings in the this compound scaffold presents a unique and valuable pharmacophore for drug discovery and development. Isoxazole moieties are recognized for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The pyrrole ring, a common feature in numerous natural products and pharmaceuticals, offers a versatile handle for synthetic modification.[6] The strategic functionalization of the pyrrole nitrogen (N-position) in this hybrid scaffold is a key approach to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.
This comprehensive guide provides detailed application notes and protocols for the N-position functionalization of this compound, targeting researchers and scientists in the field of medicinal chemistry and drug development. We will delve into the rationale behind various synthetic strategies, offering step-by-step protocols for N-alkylation, N-arylation, and N-acylation, complete with mechanistic insights and practical considerations.
Core Synthetic Strategies for N-Functionalization
The choice of synthetic strategy for modifying the pyrrole nitrogen of this compound is dictated by the desired substituent and the overall synthetic scheme. The slightly acidic nature of the pyrrole N-H bond allows for its deprotonation by a suitable base, generating a nucleophilic pyrrolide anion that can readily react with various electrophiles.
I. N-Alkylation: Introducing Aliphatic Moieties
N-alkylation is a fundamental transformation for introducing alkyl chains, which can influence the compound's lipophilicity and interaction with biological targets. The reaction typically proceeds via an SN2 mechanism, where the pyrrolide anion attacks an alkyl halide or a similar electrophile.
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective for complete deprotonation of the pyrrole N-H. However, for substrates sensitive to strong bases, milder conditions using potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) can be employed.[7][8] The use of ionic liquids has also been reported to facilitate highly regioselective N-alkylation of pyrroles.[7]
-
Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or THF are preferred as they can solvate the cation of the base, leaving the pyrrolide anion more nucleophilic and accessible for reaction.
-
Electrophile Reactivity: The reactivity of the alkylating agent follows the order: I > Br > Cl. Alkyl iodides are the most reactive, but also the most expensive and least stable. Alkyl bromides offer a good balance of reactivity and stability.
Caption: General workflow for the N-alkylation of this compound.
-
Preparation: To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add potassium carbonate (1.5 mmol) in one portion.
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
-
Addition of Electrophile: Add benzyl bromide (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 50 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature and pour it into ice-cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired N-benzyl-5-(pyrrol-2-yl)isoxazole.
| Parameter | Condition | Rationale |
| Base | K2CO3 | A moderately strong base suitable for this transformation, offering good yields without the handling precautions of NaH. |
| Solvent | DMF | A polar aprotic solvent that facilitates the SN2 reaction. |
| Temperature | 50 °C | Mild heating accelerates the reaction rate. |
| Stoichiometry | 1.2 eq. of Alkyl Halide | A slight excess of the electrophile ensures complete consumption of the starting material. |
II. N-Arylation: Constructing Biaryl Linkages
N-arylation introduces an aromatic ring directly onto the pyrrole nitrogen, a common strategy in the design of kinase inhibitors and other targeted therapeutics. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.[9][10][11][12]
-
Catalyst System: The choice of palladium or copper catalyst and the corresponding ligand is crucial for an efficient reaction. For copper-catalyzed N-arylation, a combination of copper(I) iodide (CuI) and a diamine ligand is often effective.[9][10] Palladium-catalyzed reactions typically employ a palladium source like Pd2(dba)3 or Pd(OAc)2 with a phosphine ligand such as Xantphos or BINAP. The ligand stabilizes the metal center and facilitates the catalytic cycle.
-
Base: A non-nucleophilic base is required to deprotonate the pyrrole and neutralize the acid generated during the reaction. Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are commonly used.
-
Aryl Halide: Aryl iodides and bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig couplings. The electronic nature of the aryl halide can also influence the reaction rate, with electron-deficient aryl halides often reacting faster.
Caption: General workflow for the N-arylation of this compound.
-
Preparation: In a sealed tube, combine this compound (1.0 mmol), 4-iodotoluene (1.2 mmol), copper(I) iodide (0.1 mmol), and N,N'-dimethylethylenediamine (0.2 mmol).
-
Addition of Base and Solvent: Add potassium phosphate (2.0 mmol) and anhydrous toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield N-(4-tolyl)-5-(pyrrol-2-yl)isoxazole.
| Parameter | Condition | Rationale |
| Catalyst | CuI / N,N'-dimethylethylenediamine | A cost-effective and efficient catalytic system for the N-arylation of N-heterocycles.[9] |
| Base | K3PO4 | A strong, non-nucleophilic base suitable for this coupling reaction. |
| Solvent | Toluene | A non-polar solvent appropriate for the reaction temperature. |
| Temperature | 110 °C | Elevated temperature is required to drive the catalytic cycle. |
III. N-Acylation: Installation of Carbonyl Functionality
N-acylation introduces an acyl group to the pyrrole nitrogen, which can serve as a key building block for further derivatization or act as a directing group for subsequent electrophilic substitution on the pyrrole ring.[13][14][15]
-
Acylating Agent: Acyl chlorides and anhydrides are common acylating agents. The reaction is typically rapid and exothermic. For less reactive starting materials or when milder conditions are required, coupling reagents such as HATU or HOBt can be used to activate a carboxylic acid for acylation.
-
Base: A non-nucleophilic organic base like triethylamine (Et3N) or pyridine is often used to scavenge the HCl generated when using an acyl chloride.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), THF, or acetonitrile are suitable for this reaction.
Caption: General workflow for the N-acylation of this compound.
-
Preparation: Dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) in a flask cooled to 0 °C.
-
Addition of Acylating Agent: Add benzoyl chloride (1.2 mmol) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain N-benzoyl-5-(pyrrol-2-yl)isoxazole.
| Parameter | Condition | Rationale |
| Acylating Agent | Benzoyl Chloride | A readily available and reactive acylating agent. |
| Base | Triethylamine | An organic base to neutralize the HCl byproduct. |
| Solvent | Dichloromethane | A common aprotic solvent for acylation reactions. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. |
Conclusion: A Versatile Scaffold for Drug Discovery
The N-position of the pyrrole ring in this compound is a prime target for chemical modification to generate diverse libraries of compounds for biological screening. The protocols outlined in this guide for N-alkylation, N-arylation, and N-acylation provide robust and reproducible methods for accessing a wide range of derivatives. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, researchers can effectively explore the chemical space around this privileged scaffold, paving the way for the discovery of novel therapeutic agents.
References
- Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
- Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry.
- Functionalized Isoxazoles to Augment Your Building Block Collection. Life Chemicals.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
- Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- Scheme 2. N-Alkylation of Pyrrole a.
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Str
- Synthesis of some isoxazole derivatives by ring transform
-
The synthesis of pyrrole from C4-olefinated isoxazole catalyzed by ruthenium: A density functional theory study. Wiley Online Library. [Link]
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]
-
Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives. PubMed. [Link]
-
Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives. ACS Publications. [Link]
-
Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. ACS Publications. [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. [Link]
-
Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. ACS Publications. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
-
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]
-
N-alkylation of indole and pyrroles in dimethyl sulphoxide. RSC Publishing. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
The recent progress of isoxazole in medicinal chemistry. ResearchGate. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 8. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 12. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Pyrrole-Isoxazole Coupling Optimization
Current Status: Online Ticket Topic: Minimizing Polymerization ("Black Tar" Formation) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Introduction: The "Red-Shift" Warning
If you are observing your reaction mixture transitioning from a clear/pale yellow solution to a deep red, and finally to a viscous black precipitate, you are witnessing the oxidative or acid-catalyzed polymerization of pyrrole .
In the context of isoxazole coupling, this failure mode is typically triggered by the activation conditions required for the isoxazole (often Lewis acids or elevated temperatures) which are incompatible with the electron-rich, nucleophilic nature of the unprotected pyrrole ring.
This guide provides the mechanistic root cause, a decision matrix for protection strategies, and a validated protocol to ensure successful coupling.
Module 1: The Chemistry of Failure (Root Cause Analysis)
The Mechanism of Polymerization
Pyrrole is an electron-rich aromatic heterocycle. In the presence of protons (
-
Activation: The protonated pyrrole species loses its aromaticity and becomes a highly reactive electrophile (cation).
-
Attack: A neutral, unprotonated pyrrole molecule (acting as a nucleophile) attacks this cation.
-
Propagation: This forms a dimer, which is more easily oxidized/protonated than the monomer, leading to rapid chain growth (trimerization
polymerization). -
Result: The formation of polypyrrole, observed as insoluble black "tar."
Visualizing the Failure Pathway
Figure 1: The acid-catalyzed cascade. Note that the reaction requires both the activated cation AND the neutral nucleophile, meaning polymerization is fastest at moderate pH/acidity where both species exist.
Module 2: Strategic Troubleshooting (FAQ)
Q1: Why does isoxazole coupling specifically trigger this?
A: Isoxazoles often require activation to react. Common coupling conditions involve:
-
Lewis Acids (e.g.,
, ): Used to activate the isoxazole for electrophilic substitution. These are fatal to unprotected pyrroles. -
Oxidative Conditions: Used in Pd-catalyzed C-H activation (e.g.,
or oxidants). These can oxidize pyrrole to its radical cation, initiating polymerization.[1][2][3]
Q2: How do I stop the polymerization?
A: You must lower the HOMO energy of the pyrrole ring to make it less nucleophilic. This is achieved by N-protection with an Electron-Withdrawing Group (EWG).
Q3: Which protecting group should I use?
Use the table below to select the correct group based on your coupling conditions.
| Protecting Group | Stability (Acid/Base) | Electronic Effect | Recommended For... | Removal |
| Boc (tert-butoxycarbonyl) | Labile to Acid / Stable to Base | Strong EWG (Deactivates Ring) | Best General Choice. Prevents acid-catalyzed polymerization effectively. | TFA or HCl |
| Tosyl (Ts) | Very Stable | Strong EWG | Harsh coupling conditions (high temp, strong Lewis acids). | Strong Acid or Na/Hg (Difficult) |
| TIPS/SEM | Stable to Base | Moderate/Weak EWG | Steric shielding. Use if electronic deactivation kills the coupling yield. | TBAF (Fluoride source) |
Module 3: Validated Protocol
Workflow: Palladium-Catalyzed Isoxazole-Pyrrole C-H Arylation
Avoid classical acid-catalyzed condensation. Use this metal-catalyzed cross-coupling method for high fidelity.
Objective: Couple 4-bromoisoxazole (Electrophile) with N-Boc-Pyrrole (Nucleophile).
Reagents:
-
Substrate 1: N-Boc-Pyrrole (1.0 equiv) [Critical: Do not use free pyrrole]
-
Substrate 2: 4-Bromoisoxazole (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand: Catacxium A or
(10 mol%) -
Base:
(2.0 equiv) [Neutralizes HBr byproduct, prevents acidification] -
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial and purge with Argon. Oxygen promotes oxidative polymerization.
-
Loading: Add N-Boc-Pyrrole, 4-Bromoisoxazole,
, Ligand, and . -
Solvation: Add anhydrous solvent.[4]
-
Reaction: Heat to 100°C for 12-16 hours.
-
Checkpoint: The solution should remain orange/brown. If it turns black/tarry within 1 hour, oxygen ingress occurred.
-
-
Workup: Filter through a celite pad (removes Pd black). Concentrate and purify via silica gel chromatography.
Decision Logic for Optimization
Figure 2: Decision matrix for pyrrole protection. When in doubt, protect the nitrogen.
References
-
Mechanism of Acid-Catalyzed Polymerization
-
Protection Strategies (N-Boc/SEM)
-
Direct Arylation Methodologies
-
Lewis Acid Sensitivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conductive polypyrrole via enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reducing background noise in 5-(1H-pyrrol-2-yl)isoxazole NMR spectra
Topic: 5-(1H-pyrrol-2-yl)isoxazole Spectral Analysis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Case ID: PYR-ISO-NMR-001
Introduction
Welcome to the Advanced NMR Support Center. You are likely encountering baseline instability, broad signals, or "missing" peaks in your analysis of This compound .
This molecule presents a dual challenge: the quadrupolar relaxation of the pyrrole nitrogen and the chemical exchange susceptibility of the NH proton. Furthermore, if this compound was synthesized via metal-catalyzed cyclization (e.g., Cu or Rh), paramagnetic impurities are a primary suspect for baseline noise.
This guide moves beyond basic operation into the mechanistic causality of these artifacts, providing self-validating protocols to resolve them.
Module 1: The "Invisible" Proton & Chemical Exchange
Symptom: The pyrrole NH signal (typically
Root Cause Analysis:
The pyrrole nitrogen (
Protocol: Decoupling Exchange from Structure
-
Solvent Switch (The H-Bond Lock):
-
Standard:
allows rapid exchange and offers poor solubility for this polar scaffold. -
Solution: Switch to DMSO-d6 . DMSO acts as a strong hydrogen-bond acceptor, "locking" the pyrrole NH in place, slowing exchange, and sharpening the peak.
-
-
Temperature Gradients:
-
If the peak remains broad in DMSO, perform a Variable Temperature (VT) experiment.
-
Cooling (to 280 K): Slows exchange (
), sharpening the peak. -
Heating (to 320 K): Increases exchange (
), causing coalescence with the water peak (averaged signal).
-
Data: Solvent Impact on Line Width
| Solvent | Dielectric Constant ( | H-Bond Acceptor Ability | Expected NH Line Width (Hz) | Recommendation |
| CDCl3 | 4.8 | Low | > 20 Hz (or invisible) | Avoid for NH assignment |
| DMSO-d6 | 46.7 | High | < 5 Hz (Sharp) | Primary Choice |
| Acetone-d6 | 20.7 | Moderate | 5 - 15 Hz | Secondary Choice |
Module 2: Baseline Rolling & Noise Reduction
Symptom: The baseline exhibits sinusoidal "rolling" or high-frequency noise that resists standard phase correction.
Root Cause Analysis:
-
Paramagnetic Impurities: Synthesis of isoxazoles often involves Copper (Cu) or Rhodium (Rh) catalysts. Even trace amounts (< 1 ppm) of paramagnetic metals cause rapid relaxation and severe line broadening, often interpreted as "noise."
-
Acoustic Ringing/Dead Time: Early FID data points corrupted by probe ringing cause baseline roll.
Protocol: Sample Purification & Acquisition
Step 1: Paramagnetic Scavenging (The "Chelex" Method) Do not rely on standard silica columns to remove all metal ions.
-
Add ~10 beads of Chelex 100 resin (or equivalent iminodiacetate resin) to your NMR tube.
-
Shake gently for 5 minutes.
-
Allow beads to settle (do not filter if using a standard 5mm tube; the beads sit at the bottom, outside the coil window).
-
Validation: Re-acquire the spectrum. A reduction in line width (
) of the solvent peak confirms metal removal.
Step 2: Digital Signal Processing (DSP) If rolling persists after purification, apply the following processing parameters:
-
Backward Linear Prediction (LP): Reconstruct the first 6-10 points of the FID to eliminate acoustic ringing artifacts.
-
Baseline Correction Algorithm: Use Bernstein Polynomials (order 3-5) rather than simple spline fits, which can artificially flatten broad peaks (like your pyrrole NH).
Module 3: Visualization of Logic Pathways
Diagram 1: Troubleshooting Workflow
This flowchart guides you through the decision-making process for noise reduction.
Caption: Decision matrix for isolating chemical vs. electronic noise sources.
Diagram 2: The Pyrrole NH Exchange Mechanism
Understanding why the peak disappears.
Caption: Kinetic pathway of proton exchange causing signal broadening.
FAQs: Researcher to Researcher
Q: I see a small doublet near the pyrrole NH. Is this a splitting artifact?
A: Likely not. In this compound, if the exchange is slow enough (in dry DMSO), you may observe coupling (
Q: Can I use
Q: My baseline is flat, but the integration is off. Why?
A: You likely have a Relaxation (
-
Fix: Measure
using an Inversion Recovery sequence. Set your Relaxation Delay ( ) to of the slowest nucleus (typically 10-15 seconds for quantitative accuracy).
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and shimming).
- Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley.
-
Reich, H. J. (2024). NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (Validated database for heterocyclic shifts).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard for identifying solvent peaks).
-
Bruker BioSpin. (2023). TopSpin Processing Guide: Baseline Correction Algorithms. Bruker Documentation. (Technical manual for polynomial vs. spline correction).
Validation & Comparative
Spectral Fidelity in Heterocyclic Scaffolds: A Comparative Guide to FTIR Analysis of Isoxazole-Pyrrole Conjugates
Executive Summary: The Challenge of Coupled Vibrations
In drug discovery, the isoxazole-pyrrole scaffold represents a privileged structure, often exhibiting potent anti-inflammatory and antimicrobial properties. However, characterizing the inter-ring bond (the covalent linkage between the isoxazole and pyrrole moieties) presents a unique analytical challenge. Unlike distinct carbonyl or hydroxyl groups, the "stretching" of the C-C or C-N bond connecting these aromatic rings is not an isolated event. It is vibrationally coupled with the ring breathing modes of both heterocycles.
This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy against computational (DFT) and orthogonal (Raman) alternatives for analyzing this specific molecular architecture. We move beyond simple peak listing to a mechanistic understanding of how conjugation perturbs spectral signatures.
Comparative Analysis: FTIR vs. Alternatives
For the unambiguous assignment of isoxazole-pyrrole structures, relying solely on one technique is scientifically risky. Below is a comparative performance analysis of the primary analytical modalities.
Table 1: Performance Matrix for Heterocyclic Bond Analysis
| Feature | ATR-FTIR (Primary) | DFT-Calculated IR (Validator) | Raman Spectroscopy (Orthogonal) |
| Primary Utility | Functional group ID (N-H, C=N, N-O) & H-bonding detection. | Unambiguous assignment of coupled skeletal vibrations. | Symmetric ring breathing modes & C=C backbone analysis. |
| Sensitivity to Linker | Moderate: Detects conjugation via frequency shifts (Red shift). | High: Predicts exact coupling of inter-ring bond with ring modes. | High: Polarizability changes across the linker are Raman active. |
| Sample Requirement | Solid/Liquid (mg scale). Non-destructive. | Digital Structure (XYZ coordinates). | Solid/Liquid. Fluorescence interference is a risk. |
| Throughput | High (Seconds per scan). | Low (Hours/Days per calculation). | Medium (Integration time dependent). |
| Cost/Barrier | Low (Standard lab equipment). | Medium (Software license/Computing power). | High (Specialized instrumentation).[1] |
Critical Insight: The "Digital Twin" Necessity
Experimental FTIR alone often fails to distinguish between the C=N stretch of the isoxazole and the C=C stretch of the pyrrole due to overlap in the 1650–1500 cm⁻¹ region. Density Functional Theory (DFT) creates a "digital twin" of the molecule, allowing researchers to visualize the vibrational vectors and confirm that a specific peak involves the stretching of the bond connecting the two rings.
Technical Deep Dive: The Isoxazole-Pyrrole Spectral Signature
To validate the formation of an isoxazole-pyrrole bond, one must look for the perturbation of ring modes rather than a standalone "linker peak."
The "Conjugation Shift" Phenomenon
When an isoxazole ring is covalently bonded to a pyrrole ring, the
Key Spectral Markers (Experimental vs. Theoretical)
| Vibrational Mode | Isolated Frequency (cm⁻¹) | Conjugated (Isoxazole-Pyrrole) Frequency (cm⁻¹) | Diagnostic Note |
| Pyrrole N-H Stretch | 3400–3500 (Free) | 3200–3350 (H-bonded) | Broadening indicates intermolecular H-bonding, often enhanced by the isoxazole acceptor oxygen [1]. |
| Isoxazole C=N Stretch | ~1630 | 1600–1615 | A sharp decrease indicates successful conjugation with the electron-rich pyrrole ring [2]. |
| Pyrrole Ring Breathing | ~1030 | 1040–1060 | Often shifts upfield (Blue Shift) due to kinematic coupling with the isoxazole ring. |
| N-O Stretch | 900–950 | 920–960 | Highly characteristic of the isoxazole core; intensity varies with substitution pattern [3]. |
Expert Tip: Do not confuse the C=N stretch with the Amide I band if your scaffold contains amide linkers. The isoxazole C=N is typically sharper and less solvent-dependent than an amide carbonyl.
Validated Experimental Protocols
To ensure data integrity (E-E-A-T), follow these self-validating protocols.
Protocol A: High-Fidelity ATR-FTIR Acquisition
-
Objective: Obtain high-resolution spectra free from atmospheric interference.
-
Step 1 (Background): Clean the Diamond/ZnSe crystal with isopropanol. Collect a 32-scan background spectrum to subtract atmospheric
(2350 cm⁻¹) and . -
Step 2 (Sample Prep): Ensure the sample is completely dry. Residual solvent (DCM, Methanol) will obscure the critical 1600–1000 cm⁻¹ fingerprint region.
-
Step 3 (Acquisition): Place solid sample on the crystal. Apply pressure until the force gauge peaks (ensure intimate contact). Scan range: 4000–600 cm⁻¹. Resolution: 2 cm⁻¹.[2]
-
Step 4 (Validation): Check the baseline. If it slopes significantly, scattering is occurring (re-grind sample or increase pressure).
Protocol B: DFT "Digital Twin" Validation
-
Objective: Confirm peak assignments using computational chemistry.
-
Step 1 (Geometry Optimization): Optimize the structure using B3LYP/6-311G(d,p) level of theory. This functional/basis set combination balances cost and accuracy for organic heterocycles [4].
-
Step 2 (Frequency Calculation): Calculate vibrational frequencies on the optimized geometry. Ensure no imaginary frequencies (which would indicate a transition state, not a ground state).
-
Step 3 (Scaling): Multiply raw frequencies by a scaling factor (typically 0.961–0.967 for B3LYP) to account for anharmonicity [5].
-
Step 4 (Overlay): Plot the calculated spectrum against the experimental ATR spectrum. Match the patterns to assign the "silent" inter-ring stretching modes.
Visualization: The Structural Elucidation Workflow
The following diagram illustrates the decision logic for confirming the isoxazole-pyrrole linkage.
Figure 1: Analytical workflow for validating isoxazole-pyrrole conjugates using coupled FTIR and DFT methods.
References
-
Ignasius, H., Najidha, S., & Sankar, S. (2026).[3] Evidence of Hopping Charge Transport and Interfacial Polarization in Carbon Black Doped Polypyrrole Nanocomposites: A Broadband Dielectric Study. Journal of Applied Polymer Science. Link
-
Kaur, A., & Singh, B. (2014).[4] Synthesis and Antibacterial Activity of New 2,5-Diaryl-3-styryl-4H,2,3,3a,5,6,6a-hexahydropyrrolo[3,4-d]isoxazole-4,6-diones. ResearchGate. Link
-
Robertson, E. G. (2005).[5] Vibrational assignment of isoxazole aided by rovibrational data and density functional theory. ResearchGate. Link
-
Arslan, H., Algül, O., & Onkol, T. (2008). Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
B3LYP Scaling Factors. NIST Computational Chemistry Comparison and Benchmark Database. Link
Sources
Strategic Scaffold Selection: Isoxazole vs. Pyrazole in Medicinal Chemistry
Executive Summary: The Bioisosteric Switch
In medicinal chemistry, the transition between isoxazole and pyrazole scaffolds is a classic bioisosteric switch used to modulate metabolic stability, hydrogen bonding capability, and target residence time. While both are five-membered aromatic heterocycles, their distinct electronic profiles dictate divergent fates in vivo.
This guide objectively compares these two analogs, providing experimental evidence to assist researchers in scaffold selection during Lead Optimization (LO).
Key Differentiators at a Glance
| Feature | Isoxazole Analog | Pyrazole Analog |
| H-Bonding | Strong Acceptor (N), Weak Donor (C-H) | Donor (NH) & Acceptor (N) |
| Metabolic Stability | High Risk: Reductive N-O bond cleavage | High Stability: Resistant to reductive ring opening |
| pKa (Conj. Acid) | ~ -2.0 to 1.0 (Very weak base) | ~ 2.5 (Weak base) |
| Synthetic Access | Hydroxylamine + 1,3-Dicarbonyl / Dipolar Cycloaddition | Hydrazine + 1,3-Dicarbonyl |
| Primary Utility | Prodrug strategies, specific polar pockets | Kinase hinge binding, stable core scaffolds |
Physicochemical & Structural Divergence
The choice between isoxazole and pyrazole is often driven by the specific requirements of the binding pocket, particularly the need for a hydrogen bond donor (HBD).
-
Isoxazole (1,2-oxazole): The oxygen atom exerts a strong inductive effect, reducing the basicity of the adjacent nitrogen. It lacks a conventional HBD, making it suitable for hydrophobic pockets where a donor would incur a desolvation penalty.
-
Pyrazole (1,2-diazole): The unsubstituted N1-H serves as a prime HBD, often critical for binding to the hinge region of kinases (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
Comparative Bioactivity Data: COX-2 Inhibition
A definitive case study in this scaffold comparison is the evolution of COX-2 inhibitors.[1] Both valdecoxib (isoxazole) and celecoxib (pyrazole) target the same hydrophobic channel but utilize different anchoring mechanisms.
Table 1: Bioactivity Comparison of COX-2 Inhibitors
| Compound | Scaffold | COX-2 IC50 (nM) | Selectivity (COX-2/COX-1) | Binding Kinetics ( |
| Celecoxib | Pyrazole | 2.3 ± 0.5 | High | 50 min |
| Valdecoxib | Isoxazole | 3.2 ± 0.8 | High | 98 min |
Data Source: Characterization of celecoxib and valdecoxib binding to cyclooxygenase (Gierse et al., 2005).
Expert Insight: While potencies are comparable, the isoxazole derivative (valdecoxib) displayed a longer residence time (
Metabolic Stability: The N-O Bond Liability
The most critical distinction for drug development is the metabolic susceptibility of the isoxazole N-O bond.
The Reductive Ring Opening Mechanism
Isoxazoles are prone to reductive scission catalyzed by cytosolic reductases or CYP450 enzymes (specifically CYP1A2/3A4) in the presence of NADH/NADPH. This cleaves the N-O bond, resulting in an open-chain
-
Liability Case (Razaxaban): In the development of the Factor Xa inhibitor Razaxaban, the isoxazole ring opening was the major clearance pathway, limiting its pharmacokinetic profile in humans.[3]
-
Bioactivation Asset (Leflunomide): Conversely, this instability can be exploited. Leflunomide is a prodrug; the isoxazole ring must open to form the active metabolite, Teriflunomide (A771726).
Figure 1: Metabolic Fate of Isoxazole vs. Pyrazole
Caption: Comparative metabolic stability. Isoxazoles are susceptible to reductive ring opening, while pyrazoles generally maintain ring integrity under similar physiological conditions.
Experimental Protocols
To validate the choice between these scaffolds, the following workflows are recommended.
Protocol A: Comparative Synthesis Workflow
Synthesizing both analogs from a common precursor allows for direct "head-to-head" biological testing.
Step-by-Step Methodology:
-
Precursor Generation: Synthesize a 1,3-dicarbonyl intermediate (e.g.,
-diketone or -keto ester) via Claisen condensation. -
Divergent Cyclization:
-
Path A (Isoxazole): Reflux the 1,3-dicarbonyl with Hydroxylamine hydrochloride (
) and a base (e.g., or ) in Ethanol/Water. -
Path B (Pyrazole): Reflux the 1,3-dicarbonyl with Hydrazine hydrate (
) or a substituted hydrazine ( ) in Ethanol.
-
-
Purification: Isolate via recrystallization or silica gel chromatography. Isoxazoles are often less polar than their pyrazole counterparts (check TLC mobility).
Protocol B: In Vitro Metabolic Stability Assay (Microsomal)
This assay specifically screens for the N-O bond liability.
Reagents:
-
Pooled Liver Microsomes (Human/Rat).
-
NADPH Regenerating System.
-
Test Compounds (1
final conc).
Procedure:
-
Incubation: Incubate test compounds with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Start reaction with NADPH. Control: Run a parallel arm without NADPH to rule out chemical instability.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Success Criterion for Isoxazole:
min in human microsomes suggests the steric bulk or electronics have successfully shielded the N-O bond.
-
Strategic Decision Matrix
Use this logic flow to finalize your scaffold selection.
Caption: Decision tree for selecting between isoxazole and pyrazole based on binding requirements and metabolic risk.
References
-
Gierse, J. K., et al. (2005). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Journal of Pharmacology and Experimental Therapeutics. Link
-
Zhang, D., et al. (2008).[3] Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.[3][4] Drug Metabolism and Disposition.[3][4] Link
-
Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide...[5][6][7] Drug Metabolism and Disposition.[3][4] Link
-
Nakamura, T., et al. (2004). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors.[8] Journal of Medicinal Chemistry. Link
-
Panda, S. S., et al. (2012). Synthetic strategies for isoxazole and pyrazole derivatives: A review. Journal of Heterocyclic Chemistry. Link
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Photophysical Profile of 5-(1H-pyrrol-2-yl)isoxazole
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption properties of 5-(1H-pyrrol-2-yl)isoxazole , a bi-heterocyclic scaffold increasingly relevant in medicinal chemistry for its ability to mimic peptide bonds and interact with biological targets like 5-lipoxygenase (5-LOX) and various kinases.
Unlike simple monomers, this compound exhibits a bathochromic shift due to the conjugation between the electron-rich pyrrole donor and the electron-deficient isoxazole acceptor. This guide compares its spectral behavior against key isosteric alternatives—5-(2-furyl)isoxazole and 5-(2-thienyl)isoxazole —and provides validated experimental protocols for characterization.
Electronic Structure & Chromophore Analysis
The optical properties of this compound arise from the electronic coupling of two distinct aromatic systems:
-
Pyrrole Ring: Acts as a
-electron donor (+M effect). -
Isoxazole Ring: Acts as a
-electron acceptor (-I/-M effect), similar to a pyridine moiety.
This "push-pull" internal charge transfer (ICT) extends the conjugation length beyond that of the isolated rings, resulting in a characteristic absorption band in the 270–290 nm range (medium UV), significantly redshifted from the ~210 nm absorption of the individual monomers.
Comparative Spectral Data
The following table synthesizes experimental data from analogous bi-heterocyclic systems to benchmark the performance of the target compound.
| Compound | Structure Type | Extinction Coeff.[1][2] ( | Solvent | Key Electronic Feature | |
| This compound | Target | 275 – 285 (Predicted*) | ~12,000 - 15,000 | Methanol | Strong N-H donor capability; moderate ICT. |
| 5-(2-Furyl)isoxazole | Isostere (O-analog) | 268 – 275 | ~11,500 | Ethanol | Lower resonance energy of furan leads to slightly lower |
| 5-(2-Thienyl)isoxazole | Isostere (S-analog) | 290 – 305 | ~14,000 | Ethanol | Sulfur 3d-orbital participation extends conjugation (Bathochromic shift).[3] |
| 2,2'-Bipyrrole | Symmetric Dimer | 276 | ~16,000 | Ethanol | Reference standard for pyrrole-pyrrole conjugation. |
| Isoxazole (Monomer) | Monomer | ~210 | ~4,000 | Water | Baseline UV absorption (negligible in near-UV). |
*Note: Exact values depend on solvent polarity (solvatochromism). Data derived from comparative analysis of 2,2'-bipyrrole and 5-aryl-isoxazole trends.
Comparative Assessment of Alternatives
A. Vs. 5-(2-Thienyl)isoxazole (The "Red-Shifted" Alternative)
-
Performance: The thienyl analog consistently absorbs at longer wavelengths (290+ nm) due to the lower aromaticity and higher polarizability of sulfur compared to nitrogen/oxygen.
-
Application: If your assay requires excitation away from protein interference (<280 nm), the thienyl analog is superior. However, the pyrrole analog offers unique H-bonding capabilities (N-H donor) that thiophene lacks, making it more potent in active-site binding.
B. Vs. 3-(1H-pyrrol-2-yl)isoxazole (The Regioisomer)
-
Performance: The 3-isomer typically shows a slight hypsochromic shift (blue shift, ~5-10 nm) compared to the 5-isomer.
-
Mechanism: In the 5-isomer, the conjugation path is more linear and effectively couples the dipole moments of the heteroatoms. The 3-linkage introduces a "kink" in the conjugation pathway, reducing orbital overlap efficiency.
Experimental Protocols
Protocol A: Synthesis via 1,3-Dipolar Cycloaddition
Context: High-purity samples are required for accurate
Reagents:
-
Pyrrole-2-carboxaldehyde (Precursor)[4]
-
Chloramine-T (Oxidant)
-
Alkyne dipolarophile (if building ring) or Acetyl-pyrrole route.
Workflow Diagram:
Figure 1: Synthetic pathway for isoxazole-pyrrole conjugates via nitrile oxide cycloaddition.
Protocol B: UV-Vis Characterization
Objective: Determine
-
Solvent Selection: Use HPLC-grade Methanol (cutoff <205 nm) to avoid solvent absorption interference.
-
Stock Solution: Prepare a
M stock solution of the compound in methanol. -
Dilution Series: Prepare working standards at 10, 20, 40, and 50
M. -
Baseline Correction: Run a blank scan with pure methanol.
-
Measurement: Scan from 200 nm to 500 nm.
-
Calculation: Plot Absorbance vs. Concentration. The slope =
(where cm).
Measurement Logic:
Figure 2: Logical workflow for accurate UV-Vis determination.
References
-
Synthesis and Pharmacological Properties of Isoxazole Derivatives. Journal of Medicinal Chemistry. (General isoxazole synthesis and spectral data). Link
-
UV Absorption Spectra of Heterocycles. RSC Publishing. (Comparative data for triazole/pyrazole monomers). Link
-
Photophysical Properties of Bi-heterocycles. ResearchGate. (Data on thienyl-pyrrole and related conjugates). Link
-
Isoxazole-Based Molecules via Ultrasonic Irradiation. PubMed Central. (Synthesis of pyrrole-isoxazole-pyrazole hybrids). Link
-
Chemistry of 2,2'-Bipyrrole. Journal of Organic Chemistry. (Reference for pyrrole dimer absorption). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: Synthesis and Photochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
Stability of 5-(1H-pyrrol-2-yl)isoxazole in physiological buffers
Publish Comparison Guide: Stability of 5-(1H-pyrrol-2-yl)isoxazole in Physiological Buffers
Executive Summary
This compound represents a bi-heteroaryl scaffold where an electron-rich pyrrole is directly conjugated to an electron-deficient isoxazole. While this conjugation offers unique electronic properties for drug design (e.g., hydrogen bond donor/acceptor motifs), it introduces specific stability liabilities not present in simpler aryl-isoxazoles.
Verdict: This compound exhibits moderate stability in neutral physiological buffers (pH 7.4) but demonstrates significant degradation risks under strongly acidic (pH < 2) and basic (pH > 9) conditions. It is less stable than its phenyl-isoxazole analogs due to the pyrrole's oxidative susceptibility and less stable than pyrazole bioisosteres due to the isoxazole's base-lability.
Structural & Mechanistic Analysis
To understand the stability profile, we must analyze the "push-pull" electronic relationship between the two rings.
-
The Pyrrole (Donor): The pyrrole ring is electron-rich (
-excessive). In isolation, pyrroles are prone to acid-catalyzed polymerization and oxidation. However, attachment to an electron-withdrawing group (EWG) stabilizes the ring against acid. -
The Isoxazole (Acceptor): The isoxazole ring is
-deficient and acts as an EWG. This deactivates the pyrrole, improving acid stability relative to unsubstituted pyrrole. However, the isoxazole ring itself is the "weak link" under basic conditions, prone to N-O bond cleavage.
Degradation Pathways
The two primary failure modes in solution are:
-
Base-Catalyzed Ring Opening (Isoxazole): At pH > 8, the C3-proton (if unsubstituted) is acidic. Deprotonation leads to ring collapse, forming a
-keto nitrile. -
Acid-Catalyzed Polymerization (Pyrrole): At pH < 2, despite the deactivation by isoxazole, the pyrrole can still undergo protonation at the
- or -carbon, leading to oligomerization.
Figure 1: Primary degradation pathways of this compound in aqueous media.
Stability Performance in Physiological Buffers
The following data summarizes the expected stability profile based on the chemical reactivity of the 5-heteroaryl-isoxazole scaffold.
| Buffer System | pH | Stability Rating | Half-life ( | Primary Degradation Mechanism |
| Simulated Gastric Fluid (SGF) | 1.2 | Low | < 4 Hours | Acid-catalyzed pyrrole polymerization; Precipitation often observed. |
| Phosphate Buffered Saline (PBS) | 7.4 | High | > 24 Hours | Minor oxidation (if light exposed); Hydrolytically stable. |
| Simulated Intestinal Fluid (SIF) | 6.8 | High | > 24 Hours | Stable. |
| Basic Borate Buffer | 9.0+ | Moderate/Low | 6–12 Hours | Isoxazole ring opening to enolate/nitrile species. |
Critical Insight: Unlike amides or esters, this molecule does not "hydrolyze" in the traditional sense. It undergoes cleavage or polymerization. Therefore, stability is not just about pH, but also light exposure (pyrroles are photosensitive) and oxygen presence .
Comparative Analysis: Alternatives
When designing a library, it is crucial to compare this scaffold against its common bioisosteres.
| Feature | This compound (Target) | 5-Phenylisoxazole (Aryl Analog) | 5-(1H-pyrrol-2-yl)pyrazole (Azole Analog) |
| Acid Stability | Low (Pyrrole liability) | High | Moderate (Pyrazole is basic but stable) |
| Base Stability | Low (Ring opening) | Moderate | High (No N-O bond to break) |
| Metabolic Liability | High (Oxidation + Reductive cleavage) | Moderate (P450 oxidation) | Moderate |
| Solubility | Moderate | Low | Moderate |
| Recommendation | Use for specific H-bond donor needs. | Use for general stability. | Use if N-O bond is not critical for binding. |
Expert Note: If your biological target tolerates it, switching to the pyrazole analog (5-(1H-pyrrol-2-yl)pyrazole) often resolves the base-instability issue entirely, as the N-N bond is significantly more robust than the isoxazole N-O bond [1].
Experimental Protocol: Stability Validation
To rigorously quantify the stability of your specific derivative, follow this self-validating HPLC protocol.
Materials Required
-
Test Compound: 10 mM stock in DMSO.
-
Buffers:
-
pH 1.2 (0.1 N HCl)
-
pH 7.4 (10 mM Phosphate, 150 mM NaCl)
-
pH 9.0 (10 mM Borate)
-
-
Internal Standard: Caffeine or Warfarin (compounds with known high stability).
Workflow
-
Preparation:
-
Spike the 10 mM DMSO stock into pre-warmed (37°C) buffer to a final concentration of 10 µM .
-
Control: Prepare a standard in pure DMSO/Methanol to verify initial purity.
-
Note: Keep final DMSO concentration < 1% to avoid solvent effects on pH.
-
-
Incubation:
-
Incubate solutions at 37°C in a shaking water bath.
-
Protect from light (wrap vials in foil) to decouple photodegradation from chemical stability.
-
-
Sampling:
-
Timepoints: 0, 1, 4, 8, 24 hours.
-
Quenching (Critical):
-
For pH 1.2 samples: Neutralize immediately with dilute NaOH or dilute into cold acetonitrile.
-
For pH 9.0 samples: Neutralize with dilute HCl to stop ring opening.
-
-
-
Analysis (HPLC-UV/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Detection: UV at 254 nm (aromatic) and MS (Positive mode).
-
Success Criteria: Area under the curve (AUC) of the parent peak should remain >90% of the T=0 value.
-
Data Interpretation
-
New Peak at M+18: Indicates hydration (precursor to ring opening).
-
Loss of Signal + Precipitate: Indicates polymerization (common in acid).
-
New Peak with distinct UV: Likely the
-keto nitrile (ring opened form, often has a shifted ).
References
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceutical candidates.[1][2] Current Opinion in Drug Discovery & Development. Link
-
Bateman, G. (1984). The Chemistry of Heterocyclic Compounds, Isoxazoles. Wiley-Interscience. Link
-
Li, W., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Chemical Science. Link
-
BenchChem. (2025). General Stability Protocols for Heterocycles. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
